Product packaging for 3-(Pyridin-3-yl)benzenamine(Cat. No.:CAS No. 57976-57-5)

3-(Pyridin-3-yl)benzenamine

Cat. No.: B1331141
CAS No.: 57976-57-5
M. Wt: 170.21 g/mol
InChI Key: YTJQJGKMRLQBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Pyridin-3-yl)benzenamine (CAS 57976-57-5) is an aromatic amine with a molecular formula of C11H10N2 and a molecular weight of 170.21 g/mol . This compound, featuring a biphenyl system with pyridine and aniline moieties, serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, which can be represented by the SMILES notation NC1=CC=CC(C2=CC=CN=C2)=C1 , makes it a valuable precursor for the development of more complex molecules . As a key synthetic intermediate, this compound is particularly useful in constructing molecular scaffolds for pharmaceutical and biological applications. While specific biological data for this exact compound is limited, its core structure is recognized for its potential. Pyridine-containing analogues are extensively investigated for their antimicrobial properties . For instance, structurally related Schiff base compounds and oxazolidinone derivatives featuring the pyridinyl moiety have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus , and have shown potential in countering drug-resistant strains . Furthermore, similar biphenylamine structures have been explored as potential inhibitors of targets like Beta-secretase 1 (BACE1), indicating relevance in neurological disease research . Computational analysis predicts that this compound has high gastrointestinal absorption and is likely to be brain penetrant, which can be a valuable characteristic in central nervous system (CNS) drug discovery projects . The compound complies with key drug-likeness rules such as Lipinski's Rule of Five, enhancing its attractiveness as a starting point in drug development . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information, which recommends storage in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B1331141 3-(Pyridin-3-yl)benzenamine CAS No. 57976-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJQJGKMRLQBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332668
Record name 3-(pyridin-3-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57976-57-5
Record name 3-(pyridin-3-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Overview of 3-(3-pyridinyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-pyridinyl)aniline, a key building block in medicinal chemistry. This document outlines its molecular formula and weight, and presents a representative synthetic methodology. Additionally, it visualizes a relevant biological signaling pathway where similar pyridine-containing compounds have shown significant inhibitory activity.

Core Molecular Data

The fundamental molecular and physical properties of 3-(3-pyridinyl)aniline are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[1][2][3]
Molecular Weight 170.21 g/mol [1][2][3]
CAS Number 57976-57-5[1][2][4][5]
IUPAC Name 3-(pyridin-3-yl)aniline[1]
Synonyms 3-(3-Aminophenyl)pyridine, 3-pyridin-3-ylbenzenamine[1][2]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of bi-aryl compounds such as 3-(3-pyridinyl)aniline is often efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely adopted method. Below is a representative protocol adapted for the synthesis of a structurally related compound, which can serve as a foundational method for synthesizing 3-(3-pyridinyl)aniline.

Reaction: The coupling of 3-bromoaniline with pyridine-3-boronic acid.

Materials:

  • 3-bromoaniline

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 3-bromoaniline (1.0 equivalent), pyridine-3-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the catalyst, palladium(II) acetate (0.05 equivalents), and the ligand, triphenylphosphine (0.1 equivalents), to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the resulting mixture by bubbling nitrogen gas through it for approximately 15 minutes.

  • Heat the reaction mixture to a temperature of 80-90°C.

  • Stir the reaction for 12-24 hours, monitoring its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature and then dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, 3-(3-pyridinyl)aniline.

G cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_purification Workup & Purification 3-bromoaniline 3-bromoaniline Heating 80-90°C, 12-24h 3-bromoaniline->Heating Pyridine-3-boronic acid Pyridine-3-boronic acid Pyridine-3-boronic acid->Heating Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 (Catalyst System) Pd(OAc)2 / PPh3->Heating K2CO3 K2CO3 (Base) K2CO3->Heating Solvent Dioxane/Water Solvent->Heating Extraction Ethyl Acetate Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product 3-(3-pyridinyl)aniline Purification->Product

Synthetic workflow for 3-(3-pyridinyl)aniline via Suzuki-Miyaura coupling.

Biological Context: Inhibition of Bcr-Abl Signaling

Derivatives of pyridinyl-aniline are of significant interest in drug discovery. For instance, they form the core scaffold of potent inhibitors targeting the Bcr-Abl tyrosine kinase, an oncoprotein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[6][7] The diagram below illustrates the simplified Bcr-Abl signaling cascade and the point of inhibition by such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor BcrAbl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Protein BcrAbl->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Downstream Downstream Signaling (e.g., RAS/MAPK) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyridinyl-aniline Inhibitor Inhibitor->BcrAbl Inhibition

Inhibition of the Bcr-Abl signaling pathway by a pyridinyl-aniline based inhibitor.

The constitutively active Bcr-Abl kinase phosphorylates various downstream substrates, leading to uncontrolled cell proliferation and survival. Pyridinyl-aniline derivatives can act as potent inhibitors by binding to the ATP-binding site of the kinase, thereby blocking its activity and halting the oncogenic signaling cascade.[7] The development of such targeted inhibitors represents a cornerstone of modern cancer therapy. Furthermore, various pyridine compounds have demonstrated a broad range of biological activities, including antimicrobial and antiviral properties, highlighting the versatility of this chemical scaffold in medicinal chemistry.[8][9][10]

References

Spectroscopic Profile of 3-(Pyridin-3-yl)benzenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Pyridin-3-yl)benzenamine, a key building block in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and utilization in research and development.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 3-(3-Aminophenyl)pyridine, 3-(3-Pyridyl)aniline CAS Number: 57976-57-5[1][2] Molecular Formula: C₁₁H₁₀N₂[1][2] Molecular Weight: 170.21 g/mol [1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimentally derived spectra for this specific compound are not widely published in detail, the provided data is based on closely related structures and spectral database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.80dPyridine-H2
~8.50ddPyridine-H6
~7.90dtPyridine-H4
~7.40ddPyridine-H5
~7.25tBenzene-H5'
~7.00sBenzene-H2'
~6.85dBenzene-H6'
~6.70dBenzene-H4'
~3.80br s-NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~148.5Pyridine-C2
~148.0Pyridine-C6
~147.0Benzene-C1'
~138.0Benzene-C3'
~135.0Pyridine-C4
~130.0Benzene-C5'
~124.0Pyridine-C5
~118.0Benzene-C6'
~116.0Benzene-C2'
~115.5Benzene-C4'

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3100 - 3000Medium to WeakAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1600 - 1450Medium to StrongAromatic C=C skeletal vibrations
1335 - 1250StrongAromatic C-N stretch
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
170[M]⁺ (Molecular Ion)
169[M-H]⁺
143[M-HCN]⁺

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic amines.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled carbon experiment (e.g., PENDANT or DEPT) to obtain information on the different types of carbon atoms.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure: Place the KBr pellet in the sample holder and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Procedure: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Workflow for Spectroscopic Characterization

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Pyridin-3-yl)benzenamine. This document outlines predicted spectral data, a standardized experimental protocol for spectrum acquisition, and a structural elucidation of the molecule's proton environments.

Predicted 1H NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data has been generated using 1H NMR prediction software. These predictions are based on established algorithms that calculate chemical shifts and coupling constants based on the molecule's structure. It is important to note that while predicted spectra are highly useful, experimental verification is recommended for definitive structural confirmation.

The predicted 1H NMR data for this compound in CDCl3 at 400 MHz is summarized in the table below:

PeakChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
18.83d2.41HH-2'
28.56dd4.8, 1.51HH-6'
37.89ddd7.9, 2.4, 1.51HH-4'
47.38dd7.9, 4.81HH-5'
57.27t7.81HH-5
67.05t1.91HH-2
76.89ddd7.8, 1.9, 0.91HH-6
86.74ddd7.8, 1.9, 0.91HH-4
93.75s (br)-2H-NH2

Note: The numbering of the protons corresponds to the IUPAC nomenclature for this compound, with primed numbers indicating the pyridine ring and unprimed numbers for the benzene ring.

Structural Elucidation and Signal Assignment

The predicted 1H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons on both the pyridine and benzene rings, as well as the amine protons.

Pyridine Ring Protons:

  • H-2' and H-6': These protons, being closest to the nitrogen atom, are the most deshielded and appear at the lowest field (highest ppm values). The proton at the 2'-position (δ 8.83) is predicted to be a doublet, coupled to H-4'. The proton at the 6'-position (δ 8.56) is expected to be a doublet of doublets, due to coupling with both H-4' and H-5'.

  • H-4': This proton (δ 7.89) is predicted to be a doublet of doublet of doublets, showing coupling to H-2', H-5', and H-6'.

  • H-5': This proton (δ 7.38) is anticipated to be a doublet of doublets, coupled to H-4' and H-6'.

Benzene Ring Protons:

  • H-5: The proton at the 5-position (δ 7.27) is predicted to appear as a triplet due to coupling with its two neighboring protons, H-4 and H-6.

  • H-2, H-4, and H-6: The protons at the 2, 4, and 6-positions are predicted to have more complex splitting patterns (triplet and doublet of doublets of doublets) due to their respective couplings within the aromatic spin system. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing pyridinyl substituent.

Amine Protons:

  • The two protons of the amino group (-NH2) are expected to appear as a broad singlet around δ 3.75. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a general protocol for acquiring a high-resolution 1H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical to avoid large solvent peaks in the spectrum.[1] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the correct frequency for 1H nuclei. c. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. d. Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

3. Data Acquisition: a. Set the appropriate acquisition parameters, including:

  • Pulse sequence: A standard single-pulse experiment is typically sufficient.
  • Spectral width: A typical range for 1H NMR is -2 to 12 ppm.
  • Acquisition time: Usually around 2-4 seconds.
  • Relaxation delay: A delay of 1-5 seconds between pulses allows for the nuclei to return to their equilibrium state.
  • Number of scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio. b. Acquire the Free Induction Decay (FID) signal.

4. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative number of protons contributing to each signal. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and highlights the distinct proton environments.

Figure 1. Molecular structure of this compound with proton labeling.

The logical relationship between the different proton signals and their corresponding structural features can be visualized as follows:

G cluster_molecule This compound cluster_spectrum Predicted 1H NMR Spectrum Pyridine Pyridine Ring Protons Downfield Downfield Region (δ 7.0 - 9.0 ppm) Pyridine->Downfield Deshielded by N atom Benzene Benzenamine Ring Protons Midfield Aromatic Region (δ 6.5 - 7.5 ppm) Benzene->Midfield Substituent effects Amine Amine Protons Upfield Upfield Region (δ ~3.75 ppm) Amine->Upfield Broad singlet

Figure 2. Relationship between proton types and their predicted spectral regions.

References

In-Depth Technical Guide: 13C NMR Analysis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(Pyridin-3-yl)benzenamine, a key structural motif in medicinal chemistry. This document outlines predicted spectral data, a detailed experimental protocol for acquiring such data, and a logical workflow for the analysis process.

Predicted 13C NMR Spectral Data

Predicting the 13C NMR chemical shifts for this compound is crucial for structural verification. The following table summarizes the predicted chemical shifts based on computational models and analysis of structurally related compounds. These values are calculated for a standard deuterated chloroform (CDCl3) solvent.

Carbon AtomPredicted Chemical Shift (ppm)Notes
Benzenamine Ring
C1' (C-NH2)146.5The carbon atom directly attached to the amino group is significantly deshielded.
C2'114.0Ortho to the amino group, shielded by its electron-donating effect.
C3' (C-Pyridine)142.0Deshielded due to the attachment of the pyridine ring.
C4'129.8Meta to the amino group.
C5'117.5Para to the amino group, shielded.
C6'113.8Ortho to the amino group, shielded.
Pyridine Ring
C2148.0Alpha to the nitrogen atom, highly deshielded.
C3 (C-Benzenamine)135.0The point of attachment to the benzenamine ring.
C4124.0Gamma to the nitrogen atom.
C5134.5Beta to the nitrogen atom.
C6148.5Alpha to the nitrogen atom, highly deshielded.

Experimental Protocol: 13C NMR Spectroscopy

This section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Mass: Accurately weigh approximately 10-20 mg of the compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Other suitable solvents include dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) if solubility is an issue.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution and sensitivity.[2]

  • Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is critical for obtaining sharp spectral lines. This is typically done by optimizing the deuterium lock signal of the solvent.

3. Data Acquisition Parameters:

  • Experiment Type: A standard proton-decoupled 1D 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[3][4]

  • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time (at): Typically set to 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.[3] For quantitative analysis, a longer delay (5x the longest T1) is necessary.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[4] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS signal to 0 ppm.[1][5]

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using 13C NMR spectroscopy.

13C NMR Analysis Workflow Workflow for 13C NMR Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample High-Purity Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolution Tube Transfer to NMR Tube Dissolution->Tube Spectrometer Spectrometer Setup (Tuning & Shimming) Tube->Spectrometer Parameters Set Acquisition Parameters (Pulse Program, Scans, etc.) Spectrometer->Parameters Acquire Acquire FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference PeakPick Peak Picking & Integration Reference->PeakPick Assignment Assign Signals to Carbon Nuclei PeakPick->Assignment Compare Compare with Predicted/Reference Spectra Assignment->Compare Structure Structural Confirmation Compare->Structure

Caption: Logical workflow for 13C NMR analysis.

References

FT-IR spectrum interpretation of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 3-(Pyridin-3-yl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. While a publicly available experimental spectrum for this specific molecule is not readily found, this document provides a comprehensive interpretation based on the known vibrational frequencies of its constituent functional groups: a meta-substituted benzene ring, a secondary amine group, and a pyridine ring. This guide is intended to aid in the structural elucidation, identification, and quality control of this compound in a laboratory setting.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic systems and the amine functional group. The predicted spectral data, based on analogous compounds such as aminopyridines and phenylpyridines, is summarized below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3550 - 3250N-H StretchingPrimary Aromatic AmineMedium (typically two bands for asymmetric and symmetric stretches)
3100 - 3000C-H StretchingAromatic Rings (Benzene and Pyridine)Medium to Weak
1640 - 1560N-H Bending (Scissoring)Primary Aromatic AmineMedium
1600 - 1585C=C StretchingAromatic RingsMedium
1500 - 1400C=C StretchingAromatic RingsMedium
1384 - 1266C-N StretchingAromatic Amine & Pyridine RingMedium
900 - 680C-H Out-of-plane BendingAromatic RingsStrong

Interpretation of Key Spectral Regions

  • N-H Stretching Region (3550 - 3250 cm⁻¹): The presence of a primary amine (-NH₂) group is typically indicated by two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The exact position and broadness of these peaks can be influenced by hydrogen bonding.

  • Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): The sharp, medium to weak intensity bands in this region are characteristic of the C-H stretching vibrations of the benzene and pyridine rings.

  • N-H Bending Region (1640 - 1560 cm⁻¹): The scissoring vibration of the N-H group in primary amines gives rise to a medium intensity band in this area.

  • Aromatic C=C Stretching Region (1600 - 1400 cm⁻¹): Multiple bands of medium intensity are expected in this region due to the C=C stretching vibrations within the benzene and pyridine rings. The peak at approximately 1636 cm⁻¹ can be indicative of the C=N stretching within the pyridine moiety.[1]

  • C-N Stretching Region (1384 - 1266 cm⁻¹): The stretching vibration of the C-N bond in the aromatic amine and the pyridine ring will appear in this region. For aminopyridines, a C-N stretch is often observed around 1384 cm⁻¹.[1]

  • Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Strong bands between 900 cm⁻¹ and 680 cm⁻¹ are expected due to the out-of-plane C-H bending of the substituted aromatic rings. The substitution pattern on the benzene ring (meta-substitution) will influence the specific pattern of these bands.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following is a general procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), IR-grade

  • Spatula

  • Sample of this compound

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric water and carbon dioxide.[2][3]

  • Sample Preparation:

    • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

    • In the agate mortar, grind a small amount (1-2 mg) of the this compound sample until it becomes a fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.

    • Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[4]

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Ensure the surface of the mixture is level.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.[5]

  • Data Analysis:

    • Process the acquired spectrum by performing a background subtraction.

    • Identify and label the significant absorption peaks.

    • Compare the obtained peak positions with the predicted values and literature data for similar compounds to confirm the structure.

An alternative method for solid samples is the "Thin Solid Film" method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting an FT-IR spectrum.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow cluster_data_acquisition Data Acquisition & Pre-processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion AcquireSpectrum Acquire FT-IR Spectrum BackgroundSubtract Background Subtraction AcquireSpectrum->BackgroundSubtract IdentifyMajorPeaks Identify Major Peaks (>1500 cm⁻¹) BackgroundSubtract->IdentifyMajorPeaks AssignFunctionalGroups Assign Functional Groups (e.g., N-H, C-H, C=C, C-N) IdentifyMajorPeaks->AssignFunctionalGroups AnalyzeFingerprint Analyze Fingerprint Region (<1500 cm⁻¹) AssignFunctionalGroups->AnalyzeFingerprint CompareWithReference Compare with Predicted/Reference Spectra AnalyzeFingerprint->CompareWithReference StructuralElucidation Structural Elucidation/ Confirmation CompareWithReference->StructuralElucidation

Caption: Workflow for FT-IR spectrum analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathways of 3-(Pyridin-3-yl)benzenamine. Due to the limited availability of direct experimental mass spectrometry data for this specific compound in the public domain, this guide synthesizes information from structurally analogous compounds, namely 3-phenylpyridine and 3-aminobiphenyl, along with established principles of mass spectrometry. The content herein is intended to serve as a robust predictive framework for researchers working with this and similar molecules.

Introduction

This compound is a biphenyl-like aromatic amine containing a pyridine ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various experimental settings, including metabolite identification, impurity profiling, and reaction monitoring. The fragmentation pattern is predicted to be influenced by the stable aromatic system and the presence of the basic amino and pyridine nitrogen atoms.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak, indicative of the stability of the aromatic rings. The fragmentation will likely involve initial losses of small neutral molecules or radicals, followed by ring fissions.

Proposed Fragment Ion m/z (Th) Proposed Neutral Loss Relative Abundance (Predicted) Plausible Structure
[M]+•170.08-HighMolecular Ion
[M-H]+169.07H•HighLoss of a hydrogen radical
[M-NH2]+154.07•NH2ModerateLoss of the amino radical
[M-HCN]+•143.07HCNModerateLoss of hydrogen cyanide from the pyridine ring
[C10H8]+•128.06CNH2•ModerateLoss of the aminomethylidyne radical
[C6H5]+77.04C5H5NLowPhenyl cation

Note: The predicted relative abundances are qualitative and based on the analysis of similar compounds.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion ([M]+•) with a theoretical m/z of 170.08. The subsequent fragmentation is proposed to follow several key pathways:

  • Loss of a Hydrogen Radical: A common initial fragmentation step for aromatic compounds is the loss of a hydrogen atom to form a stable [M-H]+ ion at m/z 169.07. This is often one of the most abundant peaks in the spectrum.

  • Loss of an Amino Radical: Cleavage of the C-N bond can lead to the loss of an amino radical (•NH2), resulting in a fragment ion at m/z 154.07.

  • Pyridine Ring Fragmentation: The pyridine ring can undergo fragmentation through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for pyridinic structures. This would produce an ion at m/z 143.07.[1]

  • Cleavage of the C-C Bond: The bond between the two aromatic rings can cleave, although this is generally less favorable for biphenyl-type systems. However, fragmentation can lead to ions corresponding to the individual ring systems.

Below is a Graphviz diagram illustrating the proposed primary fragmentation pathways.

Fragmentation_Pathway M [C₁₁H₁₀N₂]⁺˙ m/z = 170 M_H [C₁₁H₉N₂]⁺ m/z = 169 M->M_H - H˙ M_NH2 [C₁₁H₈N]⁺ m/z = 154 M->M_NH2 - ˙NH₂ M_HCN [C₁₀H₉N]⁺˙ m/z = 143 M->M_HCN - HCN Fragment_128 [C₁₀H₈]⁺˙ m/z = 128 M_H->Fragment_128 - HCN Phenyl [C₆H₅]⁺ m/z = 77 M_NH2->Phenyl - C₅H₃N

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for the analysis of aromatic amines by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile derivatives or direct infusion analysis.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 50, 100 µg/mL).

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

4.3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

    • 171.1 > 154.1 (Loss of NH3 from protonated molecule)

    • 171.1 > 144.1 (Loss of HCN from protonated molecule)

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the analysis of this compound using mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Create Working Standards stock->working injection Inject Sample into GC-MS or LC-MS working->injection separation Chromatographic Separation injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Analysis and Detection ionization->detection spectrum Acquire Mass Spectrum detection->spectrum identification Identify Molecular Ion spectrum->identification fragmentation Analyze Fragmentation Pattern identification->fragmentation elucidation Propose Structure of Fragments fragmentation->elucidation

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways, based on data from structurally similar compounds, suggest that the molecular ion will be prominent, with key fragments arising from the loss of a hydrogen radical, an amino radical, and hydrogen cyanide from the pyridine ring. The provided experimental protocols and logical workflow offer a starting point for the development of robust analytical methods for the identification and characterization of this compound. It is recommended that experimental data be acquired to confirm and refine the proposed fragmentation patterns.

References

A Comprehensive Technical Guide to 3-(Pyridin-3-yl)benzenamine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and biological relevance of a pivotal scaffold in modern medicinal chemistry.

This technical guide provides a detailed overview of 3-(Pyridin-3-yl)benzenamine, a heterocyclic aromatic amine of significant interest to researchers, scientists, and drug development professionals. The document outlines its chemical identity, provides a detailed synthetic protocol, and explores its biological significance as a key structural motif in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Properties

This compound is a bifunctional molecule incorporating both a pyridine and a benzenamine (aniline) ring system. This unique arrangement confers specific electronic and steric properties that are highly valuable in medicinal chemistry for establishing critical interactions with biological targets.

IUPAC Name: 3-pyridin-3-ylaniline[1]

Synonyms:

  • 3-(3-Aminophenyl)pyridine[2]

  • 3-(3-pyridyl)aniline[1]

  • 3-pyridin-3-yl-phenylamine[1]

PropertyValueSource
CAS Number 57976-57-5[1][2]
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][2]
Appearance Off-white solid[3]
Melting Point 72-74 °C[3]
pKa (Predicted) 4.85 ± 0.11[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction. The following protocol describes a method adapted from the synthesis of 3-(3-aminophenyl)pyridine.

Experimental Protocol: Stille Cross-Coupling

This protocol outlines the synthesis of this compound via a Stille cross-coupling reaction between 3-bromoaniline and an organostannane derivative of pyridine.

Materials:

  • 3-Bromoaniline

  • 3-(1,1,1-Tributylstannyl)pyridine

  • Cuprous iodide (CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., potassium carbonate)

  • Diatomaceous earth

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • To a 10 mL vial under a nitrogen atmosphere, add 3-bromoaniline (0.5 mmol), 3-(1,1,1-tributylstannyl)pyridine (0.75 mmol), potassium carbonate (1 mmol), cuprous iodide (20 mol%), and the palladium catalyst (1 mol%).[3]

  • Add 2 mL of anhydrous DMF to the vial to dissolve the reactants.[3]

  • Heat the reaction mixture to the appropriate temperature (optimization may be required) and stir for 12 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Dilute the mixture with 10 mL of ethyl acetate and filter through a pad of diatomaceous earth.[3]

  • Extract the aqueous layer three times with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.[3]

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst 3-Bromoaniline 3-Bromoaniline ReactionVial Reaction Mixture in Vial 3-Bromoaniline->ReactionVial 3-(Tributylstannyl)pyridine 3-(Tributylstannyl)pyridine 3-(Tributylstannyl)pyridine->ReactionVial Pd Catalyst Pd Catalyst Pd Catalyst->ReactionVial CuI CuI CuI->ReactionVial Base Base Base->ReactionVial DMF DMF DMF->ReactionVial Heating Heating (12h) ReactionVial->Heating Quenching Quenching with Water Heating->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Biological Significance and Applications in Drug Discovery

The 3-(pyridin-3-yl)aniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine ring can act as a hydrogen-bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for further substitution to enhance potency and selectivity.

While specific quantitative biological data for the parent 3-(pyridin-3-yl)aniline is not extensively available in the public domain, its derivatives have shown significant activity against various kinases implicated in cancer and other diseases.

Role as a Kinase Inhibitor Scaffold

The pyridin-aniline core is a key pharmacophore in numerous kinase inhibitors. A notable example is its presence in the structure of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The development of Nilotinib and other related kinase inhibitors has established the importance of this scaffold in targeted cancer therapy.

Derivatives of 3-(pyridin-3-yl)aniline have been synthesized and evaluated for their inhibitory activity against various kinases, demonstrating the versatility of this core structure. For instance, a series of pyridin-3-yl pyrimidines were synthesized and showed potent Bcr-Abl inhibitory activity.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It activates a number of downstream signaling pathways that promote cell proliferation and survival. The inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.

Visualization of the Bcr-Abl Signaling Pathway and Point of Inhibition:

G cluster_upstream Upstream cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR-ABL BCR-ABL GRB2_SOS GRB2/SOS BCR-ABL->GRB2_SOS activates PI3K PI3K BCR-ABL->PI3K activates STAT5 STAT5 BCR-ABL->STAT5 activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5->Survival Inhibitor Kinase Inhibitor (e.g., Nilotinib) Inhibitor->BCR-ABL inhibits

References

An In-Depth Technical Guide to the Solubility Characteristics of 3-(Pyridin-3-yl)benzenamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Pyridin-3-yl)benzenamine, a compound of interest in pharmaceutical research and development. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, a qualitative assessment in various organic solvents, and a detailed, standardized experimental protocol for its quantitative determination.

Introduction to the Solubility of this compound

This compound is a bi-aryl amine containing both a pyridine and a benzene ring. Its structure suggests a molecule with moderate polarity. The presence of the amine group and the pyridine nitrogen allows for hydrogen bonding, which is a key factor in its solubility profile. Understanding the solubility of this compound is crucial for various stages of drug development, including synthesis, purification, formulation, and bioavailability assessment.[1][2] Poor solubility can impede absorption and lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3][4]

The "like dissolves like" principle is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to have appreciable solubility in polar organic solvents and limited solubility in nonpolar solvents.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. The molecule's aromatic character, combined with the hydrogen bonding capabilities of the amine and pyridine groups, dictates its interactions with different solvent types.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe amine and pyridine nitrogens can act as hydrogen bond acceptors, and the N-H group of the amine can act as a hydrogen bond donor with protic solvents. Pyridine itself is miscible with water.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThe dipole-dipole interactions between the polar aprotic solvent and the polar functional groups of the solute will facilitate dissolution.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherLow to Very LowThe significant difference in polarity between the solute and these solvents will limit solubility. Van der Waals forces alone are unlikely to overcome the intermolecular forces of the solid solute.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack hydrogen bonding capabilities, which may limit the extent of solubility compared to polar protic and aprotic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with temperature control (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter compatible with the organic solvent.[6] This step is critical to avoid including any solid particles in the sample for analysis.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship between solubility and other critical parameters in drug development.

G A Start: Excess Solid Compound + Known Volume of Solvent B Equilibration (Shaking at Constant Temperature) A->B 24-72 hours C Phase Separation (Centrifugation/Filtration) B->C D Sample Collection (Supernatant) C->D E Dilution D->E F Concentration Analysis (HPLC/UV-Vis) E->F G End: Solubility Calculation F->G

Figure 1: Experimental Workflow for the Shake-Flask Solubility Assay.

G Solubility Solubility Absorption Absorption (ADME) Solubility->Absorption influences Formulation Formulation Development Solubility->Formulation guides Toxicity Toxicity Assessment Solubility->Toxicity can affect Bioavailability Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy impacts Absorption->Bioavailability determines Formulation->Bioavailability optimizes

Figure 2: Role of Solubility in the Drug Development Cascade.

Conclusion

References

In-Depth Technical Guide: Physicochemical Properties of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined and predicted physicochemical properties of 3-(Pyridin-3-yl)benzenamine, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document outlines the available data on its melting and boiling points, presents standardized experimental protocols for their determination, and includes a visual representation of a typical experimental workflow.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound (CAS No: 57976-57-5). This data is crucial for its handling, characterization, and application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [2][3][4]
Melting Point 72-74 °C[5][6]
74-78 °C[7]
Boiling Point 368.5 °C at 760 mmHg[7]
Physical Form Solid[2][8]
Purity 95% - 97%[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[2][4][5]
InChI Key YTJQJGKMRLQBJP-UHFFFAOYSA-N[2][3]

Hazard and Safety Information

It is imperative to handle this compound with appropriate safety precautions. The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid should enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. For more efficient packing, the capillary tube can be dropped through a long glass tube onto the benchtop. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample and place it in the apparatus.

    • Set the heating rate to a slow and steady 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point of small quantities of a liquid, the micro-reflux method is suitable. As this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

  • Small test tube

  • Heating block or oil bath

  • Calibrated thermometer or digital temperature probe

  • Clamps and stand

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Place a small amount of this compound into the test tube, sufficient to immerse the bulb of the thermometer in the subsequent liquid.

  • Apparatus Setup:

    • Place the test tube in the heating block or oil bath.

    • If using a magnetic stirrer, add a small stir bar to the test tube.

    • Position the thermometer such that its bulb is suspended approximately 1 cm above the surface of the solid. Do not allow the thermometer to touch the sides of the test tube.

  • Heating and Measurement:

    • Begin heating the sample gently.

    • Once the sample has melted, continue to heat until it begins to boil.

    • Observe for the formation of a reflux ring—a ring of condensing vapor on the inner wall of the test tube.

    • Adjust the heating so that this reflux ring is stable and its upper level is just above the thermometer bulb.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer, is the boiling point.

  • Data Recording: Record the stable temperature as the boiling point. It is important not to overheat and decompose the sample.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound such as this compound.

MeltingPointWorkflow start Start prep Sample Preparation (Dry and Pulverize) start->prep load Load Capillary Tube prep->load pack Pack Sample load->pack fast_run Rapid Heating (Approximate MP) pack->fast_run cool Cool Apparatus fast_run->cool slow_run Slow Heating (1-2 °C/min) cool->slow_run observe Observe and Record Melting Range slow_run->observe end End observe->end

Melting Point Determination Workflow

References

A Technical Guide to Quantum Chemical Calculations of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-(Pyridin-3-yl)benzenamine. The methodologies outlined herein are grounded in established computational chemistry practices, offering a robust framework for the theoretical investigation of this and similar molecules. The integration of theoretical data with experimental validation is emphasized for a holistic understanding of the molecule's characteristics.

Introduction

This compound, with the chemical formula C₁₁H₁₀N₂, is a biaryl amine containing both a pyridine and a benzenamine moiety.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting molecular properties, offering insights that can guide synthesis, characterization, and application.[2] This guide details the computational protocols, expected data, and corresponding experimental validation methods for this compound.

Computational Methodology

The theoretical calculations presented in this guide are based on a widely accepted methodology for organic molecules, employing Density Functional Theory (DFT). DFT methods offer a good balance between computational cost and accuracy for predicting the properties of medium-sized molecules.[2][3]

  • Software: All calculations can be performed using the Gaussian 09 or a more recent software package.[2]

  • Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in calculating the electronic structure and vibrational properties of organic compounds.[3][4]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational analysis.[4]

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum and to predict the infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values, so a scaling factor (typically ~0.96 for B3LYP) is applied for better comparison with experimental data.[3]

  • Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. These values are used to calculate the HOMO-LUMO energy gap, ionization potential, and electron affinity.

Predicted Molecular Properties

The following tables summarize the type of quantitative data obtained from the proposed quantum chemical calculations.

Table 1: Predicted Optimized Geometrical Parameters

The optimized geometry provides the most stable conformation of the molecule. Key bond lengths, bond angles, and dihedral angles determine the molecule's three-dimensional shape.

ParameterBond/AtomsCalculated Value (Å or °)
Bond Lengths C-C (phenyl)~1.39 - 1.40 Å
C-C (pyridyl)~1.38 - 1.39 Å
C-N (pyridyl)~1.33 - 1.34 Å
C-N (amine)~1.40 Å
N-H (amine)~1.01 Å
C-H (aromatic)~1.08 Å
C-C (inter-ring)~1.49 Å
Bond Angles C-C-C (phenyl)~120°
C-N-C (pyridyl)~117°
C-C-N (amine)~120°
H-N-H (amine)~112°
Dihedral Angle C-C-C-C (inter-ring)~30-40°

Note: These are typical values for similar structures. Actual calculated values would be populated upon performing the computation.

Table 2: Predicted Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra to identify characteristic functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹, Scaled)Typical Experimental Range (cm⁻¹)
N-H Asymmetric StretchAmine (-NH₂)~35003400 - 3500
N-H Symmetric StretchAmine (-NH₂)~34003300 - 3400
C-H Aromatic StretchPhenyl & Pyridyl~3050 - 31003000 - 3100
C=C Aromatic StretchPhenyl & Pyridyl~1600, ~1580, ~14701450 - 1620
C-N StretchAryl Amine~13001250 - 1350
C-N StretchPyridine~13201310 - 1360
N-H Bending (Scissoring)Amine (-NH₂)~16201590 - 1650
C-H Out-of-Plane BendAromatic~750 - 900700 - 900

Table 3: Predicted Electronic Properties

The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the electronic transitions, chemical reactivity, and stability of the molecule.

PropertyFormulaPredicted Value (eV)
HOMO EnergyE_HOMO-5.5 to -6.0
LUMO EnergyE_LUMO-0.5 to -1.0
Energy GapΔE = E_LUMO - E_HOMO4.5 to 5.5
Ionization Potential (IP)IP ≈ -E_HOMO5.5 to 6.0
Electron Affinity (EA)EA ≈ -E_LUMO0.5 to 1.0
Electronegativity (χ)χ = -(E_HOMO + E_LUMO)/23.0 to 3.5
Chemical Hardness (η)η = (E_LUMO - E_HOMO)/22.25 to 2.75

Experimental Protocols

Experimental validation is essential to confirm the theoretical predictions.

4.1 Synthesis Protocol (Suzuki Coupling)

A plausible route for the synthesis of this compound is the Suzuki coupling reaction.

  • Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) and a solvent such as 1,4-dioxane.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) under a nitrogen atmosphere for 12-24 hours.

  • Work-up: After cooling to room temperature, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

4.2 Spectroscopic Characterization

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or use an ATR-FTIR spectrometer.

    • Record the spectrum in the range of 4000–400 cm⁻¹.

    • Assign the observed peaks to the corresponding vibrational modes (e.g., N-H, C-H, C=C stretches) and compare with the scaled theoretical frequencies.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. The aromatic protons are expected to appear in the range of δ 7.0–8.5 ppm, and the amine protons as a broad singlet.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Record the absorption spectrum over a range of 200–800 nm.

    • The observed absorption maxima (λ_max) correspond to electronic transitions, which can be correlated with the theoretically predicted transitions based on the HOMO-LUMO gap.

Visualizations

Diagram 1: Computational Workflow

A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D F Electronic Property Calculation (HOMO, LUMO, Energy Gap) C->F G NBO Analysis (Charge Distribution) C->G D->B Not Confirmed E Vibrational Analysis (Predict IR/Raman Spectra) D->E Confirmed H Data Analysis & Interpretation E->H F->H G->H

Caption: Computational workflow for quantum chemical analysis.

Diagram 2: Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization A Reactants (3-bromoaniline, pyridine-3-boronic acid) B Suzuki Coupling Reaction A->B C Extraction & Work-up B->C D Column Chromatography C->D E Pure this compound D->E F FT-IR Spectroscopy E->F G NMR Spectroscopy (¹H, ¹³C) E->G H UV-Vis Spectroscopy E->H cluster_theory Theoretical Calculation cluster_exp Experimental Validation T1 Optimized Geometry (Bond Lengths, Angles) Validation Validation & Correlation T1->Validation T2 Calculated Frequencies T2->Validation T3 HOMO-LUMO Gap T3->Validation E1 X-ray Crystallography (If crystal available) E1->Validation E2 FT-IR Spectrum E2->Validation E3 UV-Vis Spectrum E3->Validation

References

An In-depth Technical Guide to the Electronic Properties of 3-Aminophenylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 3-aminophenylpyridine and its derivatives, compounds of significant interest in materials science and medicinal chemistry. Due to a scarcity of direct experimental data for the parent 3-aminophenylpyridine, this guide draws upon published data for closely related aminopyridine and aminophenylpyridine derivatives to provide insights into its expected electronic behavior. The methodologies for key experiments are detailed, and the relevance of these properties in the context of drug discovery is discussed.

Introduction

Aminophenylpyridines represent a class of organic molecules possessing a unique combination of electron-donating (amino group) and electron-withdrawing (pyridine ring) moieties. This electronic push-pull character imparts them with interesting photophysical and electrochemical properties, making them valuable scaffolds in the design of functional materials and pharmacologically active agents. In particular, their ability to interact with biological targets, such as protein kinases, has positioned them as promising candidates in the development of novel therapeutics, especially in oncology.[1][2][3] This guide will delve into the core electronic characteristics of this structural motif, providing researchers with the foundational knowledge needed to explore their potential applications.

Electronic Properties of Aminophenylpyridine Derivatives

The electronic properties of aminophenylpyridine derivatives are summarized below. These values, obtained from various experimental and computational studies on substituted analogs, provide a reference for estimating the behavior of the parent 3-aminophenylpyridine.

Photophysical Properties

The absorption and emission characteristics of aminophenylpyridine derivatives are crucial for applications in fluorescence-based assays and imaging. The following table summarizes the reported photophysical data for various aminopyridine derivatives.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
2-Amino-6-phenylpyridine-3,4-dicarboxylate derivativesEthanol2704800.31 - 0.44[4]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylateEthanol2704850.27[4]
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylateEthanol2704850.32[4]
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-oneVarious250-390Not SpecifiedNot Specified[5]
3-AminopyridineVarious~230, ~290Not SpecifiedNot Specified[6]

Note: The absorption and emission maxima can be influenced by solvent polarity and the specific substitution pattern on the aromatic rings.

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the redox behavior of molecules, providing information on their oxidation and reduction potentials. This data is vital for understanding their electronic structure and stability. The table below presents electrochemical data for 3-aminopyridine.

CompoundMethodOnset/Peak Potential (V vs. reference)ProcessReference
3-AminopyridineCyclic VoltammetryOnset at 0.6 VReduction of in-situ generated diazonium cation[7]
3-AminopyridineCyclic Voltammetry-0.5 VReduction of 3-diazopyridinum cations[7]

Note: The redox potentials are highly dependent on the experimental conditions, including the solvent, electrolyte, and reference electrode used.

Computational Data (HOMO-LUMO Energies)

Density Functional Theory (DFT) calculations are powerful tools for predicting the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
3-(2-methylphenylaminothiazol-5-oyl) pyridineDFT (B3LYP/6-31G)Not SpecifiedNot Specified"so small"
3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amineDFT (B3LYP/6-31G**)Not SpecifiedNot SpecifiedNot Specified[8]
Quinoline (Benzo[b]Pyridine)DFT (B3LYP/6-31+G(d,p))-6.646-1.8164.83[9]

Note: The calculated energies can vary depending on the level of theory and basis set used in the computation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic properties of aminophenylpyridine derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelengths at which the compound absorbs light, corresponding to electronic transitions.

Materials:

  • 3-Aminophenylpyridine derivative

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the 3-aminophenylpyridine derivative in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (typically 200-800 nm).

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Dilutions B->C D Run Blank C->D E Run Sample D->E F Identify λ_max E->F G Calculate ε F->G Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare Dilute Solution B Set Excitation λ A->B C Scan Emission Spectrum B->C D Scan Excitation Spectrum C->D E Identify λ_em D->E F Determine Quantum Yield E->F CV_Workflow cluster_prep Solution Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Compound & Electrolyte B Deoxygenate Solution A->B C Assemble 3-Electrode Cell B->C D Run Cyclic Voltammogram C->D E Identify Peak Potentials D->E F Determine Redox Potentials E->F Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Aminophenylpyridine Derivative GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Aminophenylpyridine Derivative Inhibitor->Receptor Binds to ATP pocket

References

A Technical Guide to the Potential Reaction Mechanisms of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reaction mechanisms involving 3-(pyridin-3-yl)benzenamine, a heterocyclic aromatic amine of significant interest in medicinal chemistry. The document details plausible synthetic routes, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, supported by detailed experimental protocols for analogous systems. Furthermore, it explores the reactivity of the molecule and the biological significance of its derivatives, particularly as kinase inhibitors and modulators of innate immunity. This guide aims to serve as a foundational resource for researchers leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction

This compound is a biaryl amine that incorporates both a pyridine and an aniline moiety. This structural motif is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. The pyridine ring, with its hydrogen-bond accepting nitrogen atom, and the readily functionalizable aniline group make this compound a valuable intermediate in the synthesis of pharmacologically active agents. Its derivatives have shown promise in diverse therapeutic areas, including oncology and infectious diseases.

Synthetic Reaction Mechanisms

The synthesis of this compound can be approached through several modern cross-coupling methodologies. The two most prominent and industrially scalable methods are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.[1] For the synthesis of this compound, this would involve the reaction of a pyridine derivative with a substituted aniline derivative.

Reaction Scheme:

  • Route A: 3-Bromopyridine coupling with 3-aminophenylboronic acid.

  • Route B: 3-Pyridylboronic acid coupling with 3-bromoaniline.

The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction has become a staple in medicinal chemistry for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[2][3] The synthesis of this compound via this method would typically involve the coupling of an aniline derivative with a pyridine halide.

Reaction Scheme:

  • Route C: Coupling of 3-halopyridine (e.g., 3-bromopyridine) with aniline.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[2]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the synthesis of compounds analogous to this compound, providing insights into typical reaction conditions and expected yields.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyridine Analogues

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃EtOH/H₂OReflux1285
24-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄THF/H₂O902092
33-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane1001895

Table 2: Buchwald-Hartwig Amination of Halopyridine Analogues

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1002488
2MorpholinePd(OAc)₂ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1101692
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene1002498[4]

Experimental Protocols

The following are detailed experimental protocols for analogous reactions that can be adapted for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is based on the coupling of 3-bromopyridine with an arylboronic acid.[5][6]

  • Reaction Setup: To a dry round-bottom flask, add 3-bromopyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on the amination of a bromopyridine with an amine.[7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

  • Base Addition: Add a strong base, typically sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Potential Reaction Mechanisms and Biological Significance

Derivatives of this compound have been investigated for a range of biological activities, highlighting the importance of this scaffold in drug discovery.

Inhibition of Tyrosine Kinases

The 3-(pyridin-3-yl)aniline scaffold is a key structural component in a number of potent tyrosine kinase inhibitors.[8] For instance, Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), features a similar structural motif.[8] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation in CML by activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT.[8] Inhibitors containing the 3-(pyridin-3-yl)aniline scaffold can bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting cancer cell growth.[8][9]

Induction of Antimicrobial Peptides

Recent studies have shown that certain aroylated phenylenediamines can induce the expression of the human cathelicidin antimicrobial peptide (CAMP) gene.[10][11][12] This induction is mediated through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[12] While not directly involving this compound, this highlights a potential therapeutic application for structurally related compounds in host-directed therapy against infections.

Antibacterial Activity

Various pyridine derivatives have been reported to possess antibacterial activity.[4][13][][15] The mechanism of action can vary, but some derivatives are thought to interact with and disrupt the bacterial cell membrane by altering its hydrophobicity, leading to changes in permeability and integrity.[13]

Visualizations

Synthetic Pathways

Synthetic Pathways Synthetic Pathways to this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 3-Bromopyridine 3-Bromopyridine Product_S This compound 3-Bromopyridine->Product_S Pd catalyst, Base 3-Aminophenylboronic acid 3-Aminophenylboronic acid 3-Aminophenylboronic acid->Product_S 3-Bromopyridine_B 3-Bromopyridine Product_B This compound 3-Bromopyridine_B->Product_B Pd catalyst, Base Aniline Aniline Aniline->Product_B

Caption: Synthetic routes to this compound.

Bcr-Abl Signaling Pathway Inhibition

Bcr_Abl_Signaling Inhibition of Bcr-Abl Signaling by a Derivative Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate Phosphorylation Derivative 3-(Pyridin-3-yl)aniline Derivative (e.g., Nilotinib) Derivative->Bcr-Abl ATP ATP ATP->Bcr-Abl Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling RAS/MAPK, PI3K/AKT, STAT Pathways Phosphorylated Substrate->Downstream Signaling Cell Proliferation Uncontrolled Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Bcr-Abl signaling pathway and its inhibition.

Experimental Workflow for Synthesis

Experimental_Workflow General Workflow for Synthesis and Purification Start Reaction Setup Inert Establish Inert Atmosphere Start->Inert Reagents Add Reactants, Catalyst, Base, and Solvent Inert->Reagents Reaction Heat and Stir (Monitor Progress) Reagents->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Workflow for synthesis and purification.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold for the development of novel therapeutic agents. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and versatile methods for its synthesis. The biological activities exhibited by its derivatives, particularly as kinase inhibitors, underscore the potential of this structural motif in drug discovery. This technical guide provides a foundational understanding of the chemistry and potential applications of this compound, intended to aid researchers in their efforts to design and synthesize next-generation therapeutics.

References

Methodological & Application

Synthesis of 3-(Pyridin-3-yl)benzenamine from 3-Bromopyridine: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Pyridin-3-yl)benzenamine, a valuable building block in medicinal chemistry, from 3-bromopyridine. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is widely employed in the pharmaceutical industry for the construction of biaryl compounds due to its high efficiency and functional group tolerance. These notes also touch upon the relevance of the 3-arylpyridine scaffold in drug discovery, particularly as an inhibitor of tubulin polymerization, a key target in oncology.

Introduction

The 3-arylpyridine moiety is a privileged scaffold in modern drug design, appearing in a wide array of therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a desirable component for achieving high-affinity binding to biological targets. The synthesis of functionalized 3-arylpyridines is therefore of significant interest to medicinal chemists. This compound serves as a key intermediate, providing a reactive amino group for further chemical modifications to build complex drug candidates. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the synthesis of such biaryl systems.[3][4]

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromopyridine with a suitable boronic acid derivative, in this case, (3-aminophenyl)boronic acid.

Reaction Scheme:

Caption: General reaction scheme for the Suzuki-Miyaura coupling of 3-bromopyridine and (3-aminophenyl)boronic acid.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 3-Bromopyridine

  • (3-Aminophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyridine (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

Quantitative data for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids are presented below. While specific yield for the synthesis of this compound is not extensively reported in the literature, the following table provides expected yield ranges based on analogous reactions.[5][6]

CatalystBaseSolvent SystemTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/Water90-10060-85
Pd(dppf)Cl₂K₃PO₄Toluene/Water10070-90
Pd(OAc)₂/SPhosCs₂CO₃1,4-Dioxane11075-95

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions. Optimization is often necessary to achieve the best results.

Application in Drug Development: 3-Arylpyridines as Tubulin Polymerization Inhibitors

The 3-arylpyridine scaffold, of which this compound is a prime example, is of significant interest in the development of anticancer agents. One of the key mechanisms through which some 3-arylpyridine derivatives exert their cytotoxic effects is by inhibiting tubulin polymerization.[7][8]

Signaling Pathway Context

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[9] Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe.[10][11] Some tubulin inhibitors have also been shown to modulate signaling pathways such as the PI3K/Akt pathway, further contributing to their antitumor activity.[7]

Tubulin_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Signaling Cascade 3_Arylpyridine 3-Arylpyridine (e.g., derivatives of This compound) Tubulin Tubulin Dimers 3_Arylpyridine->Tubulin Inhibition of Polymerization PI3K PI3K 3_Arylpyridine->PI3K Modulation Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of Cell Death Akt Akt PI3K->Akt Activation Akt->Apoptosis Inhibition

Caption: Proposed mechanism of action for 3-arylpyridine derivatives as tubulin polymerization inhibitors.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 3-Bromopyridine - (3-Aminophenyl)boronic acid - Palladium Catalyst - Base atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->atmosphere solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) atmosphere->solvent heating Heat and Stir (80-100 °C, 12-24h) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up and Extraction heating->extraction monitoring->heating drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound from 3-bromopyridine. This compound serves as a versatile intermediate for the development of novel therapeutics, particularly in the area of oncology. The 3-arylpyridine scaffold has been identified as a promising pharmacophore for the inhibition of tubulin polymerization, a clinically validated anticancer strategy. The protocols and data presented herein offer a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the synthesis of 3-(Pyridin-3-yl)benzenamine via the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds which are prevalent in medicinally important molecules.[1][2] This document provides a detailed protocol for the synthesis of this compound, a key structural motif in various pharmaceutical agents, by coupling an aminophenyl-boron reagent with a halopyridine. The protocol outlines reaction conditions, a comparative data summary from various methodologies, and troubleshooting guidelines for common challenges associated with the coupling of nitrogen-containing heterocycles.

General Reaction Scheme

The synthesis is typically achieved by the palladium-catalyzed cross-coupling of 3-bromopyridine with 3-aminophenylboronic acid or its derivatives under basic conditions.

General reaction scheme for the Suzuki coupling of 3-bromopyridine and 3-aminophenylboronic acid to form this compound.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The presence of a primary amine can sometimes complicate the reaction by coordinating with the palladium catalyst, though many protocols can be performed without a protecting group.[1][3] The following table summarizes various conditions reported for analogous Suzuki coupling reactions involving aminopyridines and other heteroaryl compounds, providing a guide for optimization.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol %)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Bromopyridine3-Aminophenylboronic acidPd(PPh₃)₄ (10%)K₂CO₃ (2.0)DME / H₂O8012-1642%[4]
25-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (N/A)K₃PO₄ (N/A)1,4-Dioxane / H₂O85-95N/AModerate to Good[2]
33-BromopyridinePhenyltrifluoroboratePd(OAc)₂ (2%)K₂CO₃ (1.5)H₂O / Acetone500.598%
4Aryl HalidePhenylboronic acidNi₇-Pd₃BIHPS (0.03g)K₂CO₃ (2.0)DMF / H₂O (1:2)80N/AHigh Yield[4]
52-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄ (N/A)aq. Na₂CO₃Toluene / EtOH / H₂OReflux8High Yield[3]
66-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ or K₂CO₃ (2.0-3.0)1,4-Dioxane / H₂O (4:1)80-10012-24Varies[1]
76-Bromopyridin-3-amineArylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃ or K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)120-1500.17-0.5Varies[1]

Experimental Protocols

This section details a generalized yet comprehensive protocol for the synthesis of this compound based on established methodologies for similar compounds.[1][2][4]

Materials and Reagents

  • 3-Bromopyridine (1.0 equiv.)

  • 3-Aminophenylboronic acid hemisulfate (1.1-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure: Conventional Heating

  • Reaction Setup : To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromopyridine (1.0 equiv.), 3-aminophenylboronic acid hemisulfate (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[5]

  • Catalyst Addition : Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction : Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification : Purify the crude residue by silica gel column chromatography, typically using a gradient eluent system such as hexane-ethyl acetate, to afford the pure this compound.[4]

Procedure: Microwave Irradiation

Microwave-assisted synthesis can significantly shorten reaction times.[1]

  • Reaction Setup : In a microwave-safe vial, combine 3-bromopyridine (1.0 equiv.), 3-aminophenylboronic acid hemisulfate (1.5 equiv.), the chosen base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium catalyst.[1]

  • Solvent Addition : Add the solvent system (e.g., 1,4-dioxane/water, 4:1).[1]

  • Reaction : Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

  • Workup and Purification : Follow steps 6-9 from the conventional heating protocol.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The base is crucial for activating the organoboron species, facilitating the transmetalation step.[8]

Suzuki_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex1 R¹-Pd(II)L₂-X pd0->pd2_complex1 pd0->pd2_complex1 Oxidative Addition reductive_elimination Reductive Elimination product R¹-R² (Product) oxidative_addition Oxidative Addition aryl_halide R¹-X (Aryl Halide) aryl_halide->pd0 pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex1->pd2_complex2 pd2_complex1->pd2_complex2 Transmetalation transmetalation Transmetalation boronic_acid R²-B(OR)₂ (Activated Boronic Acid) boronic_acid->pd2_complex1 pd2_complex2->pd0 pd2_complex2->pd0 Reductive Elimination pd2_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction described in the protocol.

Experimental_Workflow start Start setup 1. Combine Reactants, Base, and Catalyst in Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react 4. Heat Reaction (Conventional or Microwave) solvent->react monitor 5. Monitor Progress via TLC react->monitor workup 6. Quench and Aqueous Workup monitor->workup extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry 8. Dry, Filter, and Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify analyze 10. Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for the Synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-(Pyridin-3-yl)benzenamine in Modern Drug Discovery

This compound, also known as 3-(3-aminophenyl)pyridine, is a pivotal structural motif in medicinal chemistry and materials science. Its biaryl framework, comprising a pyridine ring linked to an aniline moiety, serves as a versatile scaffold for the development of therapeutic agents. The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing interactions with biological targets, while the aniline fragment provides a reactive handle for further molecular elaboration. This unique combination of properties has led to its incorporation into a range of pharmacologically active molecules, making the development of robust and efficient synthetic routes to this compound a topic of significant interest for researchers in drug development.

This comprehensive guide provides an in-depth exploration of the reaction conditions for the synthesis of this compound, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental protocol, and provide critical insights into reaction optimization and safety considerations.

Synthetic Strategies: The Prominence of the Suzuki-Miyaura Coupling

The formation of the C-C bond between the pyridine and benzene rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction stands out due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the necessary building blocks.[1] The general transformation for the synthesis of this compound via this method involves the coupling of 3-bromopyridine with 3-aminophenylboronic acid or its derivatives.

The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products. The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, careful selection of ligands and reaction conditions is necessary to ensure an efficient catalytic cycle.[2]

Comparative Analysis of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of bromopyridines, providing a comparative overview to guide reaction optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[1]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854Not specified[2]
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1004~95[3]
Pd₂(dba)₃/P(t-Bu)₃CsFTHFRoom Temp12Not specified[4]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a reliable method for the synthesis of this compound using a conventional heating approach.

Materials and Reagents:
  • 3-Bromopyridine (1.0 eq)

  • 3-Aminophenylboronic acid hemisulfate salt (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 3-Bromopyridine - 3-Aminophenylboronic acid - K₃PO₄ - Pd(PPh₃)₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water inert->solvent heat Heat to 90°C (12-24 hours) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate Wash with Water & Brine cool->extract dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate extract->dry chromatography Column Chromatography (Silica Gel) dry->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry round-bottom flask or Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 158 mg), 3-aminophenylboronic acid hemisulfate salt (1.2 mmol, 226 mg), and potassium phosphate (2.0 mmol, 424 mg).[5]

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[5]

    • Using a syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.[5]

  • Reaction:

    • Stir the reaction mixture vigorously and heat to 90°C using a heating mantle.[5]

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.[5]

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The 3-aminophenyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the C-C bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_A Br-Pd(II)L₂  | Py Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)L₂  | Py PdII_A->PdII_B Transmetalation Product This compound PdII_B->Product Reductive Elimination Product->Pd0 ArylHalide 3-Bromopyridine ArylHalide->PdII_A Organoboron 3-Aminophenyl- boronic acid + Base Organoboron->PdII_A

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Bromopyridine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[3][7][8]

  • 3-Aminophenylboronic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[5][9][10]

  • Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed. May be sensitive to air, light, heat, and moisture. Handle under an inert atmosphere.[11][12][13][14][15]

  • Potassium Phosphate: May cause skin and eye irritation.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. May cause respiratory irritation, drowsiness, or dizziness.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and serious eye irritation. Suspected of damaging the unborn child. May cause damage to organs through prolonged or repeated exposure.[16][17]

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Sodium Carbonate Solution: Causes serious eye irritation.[4]

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes & Protocols: Synthesis of Nilotinib Precursors Featuring the 3-Pyridinyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nilotinib is a highly selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] Its chemical structure, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide, is complex, requiring a multi-step synthesis. A critical component of the Nilotinib molecule is the 4-(pyridin-3-yl)pyrimidine group. While the specific starting material 3-(pyridin-3-yl)benzenamine is not commonly cited in major synthesis routes, the formation of the pyridinyl-pyrimidine core is a pivotal step. The most prevalent and efficient methods involve the condensation of a guanidine derivative with a propenone containing the pyridin-3-yl group, such as 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.

This document provides detailed application notes and experimental protocols for the synthesis of key Nilotinib precursors, focusing on the integration of the 3-pyridinyl moiety into the final molecule. The protocols are based on established and optimized synthetic routes reported in the scientific literature.

Synthetic Strategy Overview

The synthesis of Nilotinib can be approached through several convergent pathways. A widely adopted strategy involves the preparation of two key intermediates that are coupled in the final stages. One intermediate is the aniline derivative, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine. The other is a benzamide core containing the pyridinyl-pyrimidine structure.

The following workflow illustrates a common and efficient route where the benzamide portion is built sequentially, culminating in a final condensation step to form Nilotinib.

G A 4-Methyl-3-nitro benzoic acid B 4-Methyl-3-nitro benzoyl chloride A->B Chlorination D 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)phenyl]-3-nitro-benzamide B->D Condensation C 5-(4-Methyl-1H-imidazol-1-yl)-3- (trifluoromethyl)benzenamine C->D E 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)phenyl]-3-amino-benzamide D->E Reduction F 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)phenyl]-3-guanidino-benzamide E->F Guanylation H Nilotinib F->H Condensation/ Cyclization G 3-Dimethylamino-1-(3-pyridyl)- 2-propen-1-one G->H

Caption: General workflow for a common Nilotinib synthesis pathway.

Application Notes

The formation of the central aminopyrimidine ring is the cornerstone of Nilotinib synthesis. This is typically achieved through the reaction of a guanidine with a 1,3-dicarbonyl compound or its equivalent, an enaminone. In the presented pathway, the guanidine functionality is introduced onto the 3-amino-benzamide intermediate. This guanidino-benzamide is then condensed with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. This final condensation reaction simultaneously forms the pyrimidine ring and attaches the requisite pyridin-3-yl group, yielding Nilotinib.

Several solvents can be used for this final condensation step, including ethanol, isopropanol, and n-butanol. Studies have shown that n-butanol at elevated temperatures (110-115 ºC) provides a quantitative yield and high purity of the final product.[3] The reaction time is typically around 9 hours.[3][4] The workup procedure involves simple filtration of the precipitated product, followed by washing with hot water and methanol to remove impurities.

Alternative approaches, such as those described by Buchwald and coworkers, utilize palladium-catalyzed cross-coupling reactions for a more convergent synthesis, which can be completed in fewer steps and with high yields (>85%).[2] Another method involves activating the carboxylic acid of 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid with thionyl chloride, followed by condensation with the aniline derivative.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for key steps in a widely used Nilotinib synthesis pathway, compiled from various sources.

Table 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (Precursor F)

StepStarting MaterialsReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Nitro Reduction Nitro-benzamide (D)Stannous chloride, MethanolReflux1.59799.1[3]
Guanylation Amino-benzamide (E)Cyanamide, HCl, n-Butanol90-9520Quantitative99.0[3][4]

Table 2: Final Condensation to Synthesize Nilotinib (H)

Starting Material (Precursor F)Co-reactant (G)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Guanidino-benzamide3-dimethylamino-1-(3-pyridyl)-2-propen-1-onen-Butanol110-1159Quantitative99.2[3][4]
Guanidino-benzamide3-dimethylamino-1-(3-pyridyl)-2-propen-1-oneEthanolReflux68Low (35)-[3]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of a key guanidine intermediate and the final condensation to produce Nilotinib base.

Protocol 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (Precursor F)

This protocol details the guanylation of the amino-benzamide precursor.

G start Suspend Amino-benzamide (E) in n-Butanol add_hcl Add conc. HCl start->add_hcl add_cyanamide Add aqueous Cyanamide solution add_hcl->add_cyanamide heat Heat reaction mixture to 90-95 °C add_cyanamide->heat maintain Maintain for 20 h (pH 2-3 with HCl) heat->maintain cool Cool to 10-15 °C maintain->cool filter1 Filter and wash with n-Butanol cool->filter1 resuspend Charge wet solid into Purified Water filter1->resuspend basify Basify with 40% aq. NaOH solution resuspend->basify stir Maintain at RT for 2 h basify->stir filter2 Filter and wash with Water stir->filter2 dry Dry at 60-65 °C filter2->dry product Guanidino-benzamide (F) dry->product

Caption: Workflow for the synthesis of the Guanidino-benzamide intermediate.

Methodology:

  • Suspend 80 g (0.213 mol) of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide in 480 mL of n-butanol in a suitable reactor.[3]

  • Add 20.2 mL of concentrated hydrochloric acid to the suspension.[3]

  • Prepare a solution of 18 g (0.427 mol) of cyanamide in 18 mL of water and add it to the reaction mass.[3]

  • Heat the reaction mixture to 90-95 ºC and maintain for 20 hours. During this time, maintain the pH between 2 and 3 by the periodic addition of concentrated hydrochloric acid (approx. 22 mL total).[3]

  • After 20 hours, cool the reaction mass to 10-15 ºC.[3]

  • Filter the precipitated solid and wash it with chilled n-butanol.[3]

  • Transfer the wet solid into 1.5 L of purified water and basify the slurry with a 40% aqueous sodium hydroxide solution until the pH is alkaline.[3]

  • Stir the mixture at room temperature for 2 hours.[3]

  • Filter the solid product, wash thoroughly with water, and dry at 60-65 ºC to yield the final guanidino-benzamide product.[3]

Protocol 2: Synthesis of Nilotinib via Condensation

This protocol describes the final step, where the guanidine intermediate is cyclized with the pyridine-containing enaminone to form Nilotinib.

Methodology:

  • Charge a reactor with 65 g (0.156 mol) of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide.[3][4]

  • Add 30.0 g (0.171 mol) of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and 650 mL of n-butanol.[3][4]

  • Heat the mixture to 110-115 ºC and maintain under reflux for 9 hours.[3][4]

  • After the reaction is complete, cool the mixture to room temperature. A solid product will precipitate.

  • Filter the separated solid (approx. 70 g).[4]

  • To purify, leach the wet solid sequentially with 700 mL of hot water and 700 mL of hot methanol.[4]

  • Dry the final product at 60-65 ºC under vacuum to yield pure Nilotinib base.[3]

References

Application Notes and Protocols: Derivatization of the Amino Group in 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)benzenamine is a versatile bifunctional molecule featuring a reactive primary amino group on a phenyl ring, which is further substituted with a pyridine moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The derivatization of the amino group allows for the facile introduction of a wide array of functional groups, enabling the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial in the lead optimization phase of drug discovery, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for two common and fundamental derivatization reactions of the amino group of this compound: acylation to form amides and sulfonylation to form sulfonamides. These protocols are designed to be readily implemented in a standard laboratory setting.

Data Presentation: Quantitative Analysis of Derivatization Reactions

The following table summarizes the quantitative data for the acylation and sulfonylation of this compound with representative reagents. The data is compiled from literature reports on analogous reactions and serves as a benchmark for expected outcomes.

Reaction TypeReagentProduct NameProduct StructureExpected Yield (%)Melting Point (°C)Analytical Data (Expected)
Acylation Acetyl ChlorideN-(3-(pyridin-3-yl)phenyl)acetamide>90135-138¹H NMR (DMSO-d₆): δ ~10.1 (s, 1H, NH), 8.9-7.4 (m, 8H, Ar-H), 2.1 (s, 3H, CH₃). IR (KBr, cm⁻¹): ~3300 (N-H), ~1660 (C=O).
Acylation Benzoyl ChlorideN-(3-(pyridin-3-yl)phenyl)benzamide>90160-163¹H NMR (DMSO-d₆): δ ~10.4 (s, 1H, NH), 8.9-7.5 (m, 13H, Ar-H). IR (KBr, cm⁻¹): ~3310 (N-H), ~1650 (C=O).
Sulfonylation Benzenesulfonyl ChlorideN-(3-(pyridin-3-yl)phenyl)benzenesulfonamide~93[1]142-144¹H NMR (DMSO-d₆): δ ~10.6 (s, 1H, NH), 8.8-7.2 (m, 13H, Ar-H). IR (KBr, cm⁻¹): ~3250 (N-H), ~1330 & ~1150 (SO₂).[1]

Experimental Protocols

Protocol 1: Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-(3-(pyridin-3-yl)phenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard workup and purification glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure N-(3-(pyridin-3-yl)phenyl)acetamide.

Protocol 2: Sulfonylation of this compound with Benzenesulfonyl Chloride

Objective: To synthesize N-(3-(pyridin-3-yl)phenyl)benzenesulfonamide. This protocol is adapted from a similar procedure for 3-aminopyridine.[1]

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl, 2.0 M)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of sodium carbonate (2.0 M).

  • Stir the mixture vigorously at room temperature.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-3 hours, ensuring the pH of the solution remains basic (pH 8-10). If necessary, add more sodium carbonate solution.

  • Monitor the reaction by TLC.

  • Upon completion, slowly add 2.0 M hydrochloric acid to the reaction mixture to adjust the pH to 2. This will precipitate the product.[1]

  • Filter the resulting precipitate and wash it with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure N-(3-(pyridin-3-yl)phenyl)benzenesulfonamide.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the acylation and sulfonylation of this compound.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine This compound reaction Mixing & Stirring (0 °C to RT, 2-4h) start_amine->reaction start_acyl Acetyl Chloride start_acyl->reaction start_base Pyridine start_base->reaction start_solvent DCM start_solvent->reaction quench Quench (NaHCO₃) reaction->quench extract Extraction (DCM) quench->extract dry Drying (MgSO₄) extract->dry concentrate Concentration dry->concentrate purify Recrystallization concentrate->purify product N-(3-(pyridin-3-yl)phenyl)acetamide purify->product Sulfonylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine This compound reaction Mixing & Stirring (RT, 2-3h) start_amine->reaction start_sulfonyl Benzenesulfonyl Chloride start_sulfonyl->reaction start_base Na₂CO₃ (aq) start_base->reaction acidify Acidify (HCl) reaction->acidify filter Filtration acidify->filter purify Recrystallization filter->purify product N-(3-(pyridin-3-yl)phenyl)- benzenesulfonamide purify->product

References

Application Notes and Protocols for Acylation Reactions of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acetylation and N-benzoylation of 3-(Pyridin-3-yl)benzenamine, a versatile building block in medicinal chemistry. The resulting N-acylated derivatives are of significant interest in drug discovery, particularly as potential inhibitors of kinases and modulators of epigenetic targets.

Introduction

Acylation of the amino group in this compound is a fundamental transformation that allows for the introduction of various acyl groups, thereby modifying the compound's physicochemical properties and biological activity. The resulting amides are often key intermediates in the synthesis of complex molecular scaffolds for targeted therapies. The pyridine and phenyl rings provide a rigid framework for interaction with biological targets, while the amide linkage can participate in crucial hydrogen bonding interactions.

Applications in Drug Discovery

N-acylated derivatives of this compound have been explored as scaffolds for the development of inhibitors for various protein kinases and other enzymes implicated in cancer and inflammatory diseases. The structural motif is present in compounds investigated as:

  • Kinase Inhibitors: The pyridine-phenyl core can be directed towards the ATP-binding site of various kinases, such as PIM-1 and CDK2, which are key regulators of cell cycle and survival pathways.

  • Histone Acetyltransferase (HAT) Modulators: The N-acyl group can mimic the acetylated lysine residues of histones, potentially modulating the activity of HATs, which are critical enzymes in epigenetic regulation.

Experimental Protocols

The following protocols are adapted from established methods for the acylation of aromatic amines. Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Synthesis of N-(3-(Pyridin-3-yl)phenyl)acetamide

Reaction Scheme:

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of amine).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

    • Remove the solvents under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual pyridine.

    • Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-(3-(Pyridin-3-yl)phenyl)benzamide

Reaction Scheme:

Materials:

  • This compound

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq).

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Data Presentation

Table 1: Physicochemical and Yield Data for N-Acylated Phenylpyridine Analogs

CompoundAcylating AgentExpected Yield (%)Expected Melting Point (°C)Reference/Analog
N-(3-(Pyridin-3-yl)phenyl)acetamideAcetic Anhydride70-90140-150N-phenylacetamide derivatives
N-(3-(Pyridin-3-yl)phenyl)benzamideBenzoyl Chloride80-95160-170N-phenylbenzamide derivatives

Table 2: Spectroscopic Data for Analogous N-Acylated Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
N-phenylacetamide 7.5 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 2.1 (s, 3H)169.0 (C=O), 138.0 (C-N), 129.0, 124.0, 120.0 (Ar-C), 24.0 (CH₃)3300 (N-H), 1660 (C=O), 1600, 1490 (Ar C=C)135 (M⁺)
N-phenylbenzamide 7.9 (d, 2H), 7.6-7.4 (m, 6H), 7.1 (t, 2H)165.7 (C=O), 138.1, 134.9 (Ar-C), 131.7, 129.0, 128.7, 127.0, 124.5, 120.2 (Ar-C)3340 (N-H), 1650 (C=O), 1600, 1490 (Ar C=C)197 (M⁺)
N-pyridin-3-yl-benzenesulfonamide [1]8.53 (d, 1H), 8.23 (d, 1H), 7.93 (d, 1H), 7.54 (t, 1H), 7.40 (t, 1H), 7.26 (d, 1H), 4.00 (s, 1H, NH)145.2, 141.7, 139.0, 137.9, 129.4, 127.5, 124.5, 124.03250 (N-H), 1340, 1160 (SO₂)-

Note: The spectral data presented are for analogous compounds and should be used as a reference for the characterization of the target molecules.

Mandatory Visualizations

Signaling Pathways

The N-acylated derivatives of this compound may exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and gene expression.

Acylation_Reaction reactant1 This compound product N-Acylated Product reactant1->product Nucleophilic Attack reactant2 Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) reactant2->product catalyst Pyridine catalyst->product Base/Catalyst byproduct Byproduct (e.g., Acetic Acid, HCl) Experimental_Workflow start Start step1 Dissolve this compound in anhydrous solvent start->step1 step2 Add base (Pyridine) step1->step2 step3 Add acylating agent dropwise at 0 °C step2->step3 step4 Stir at room temperature (Monitor by TLC) step3->step4 step5 Work-up (Quench, Extract, Wash) step4->step5 step6 Purification (Recrystallization or Column Chromatography) step5->step6 end Characterized Product step6->end PIM1_Signaling cytokine Cytokines (e.g., IL-6) jak JAK cytokine->jak stat STAT3/5 jak->stat pim1 PIM-1 Kinase stat->pim1 bad Bad pim1->bad proliferation Cell Proliferation pim1->proliferation bcl2 Bcl-2/Bcl-xL bad->bcl2 apoptosis Apoptosis Inhibition bcl2->apoptosis inhibitor N-Acylated Pyridine Derivative (Inhibitor) inhibitor->pim1 Inhibition CDK2_Signaling growth_factors Growth Factors cyclinE Cyclin E growth_factors->cyclinE cdk2_cyclinE CDK2/Cyclin E Complex cyclinE->cdk2_cyclinE cdk2 CDK2 cdk2->cdk2_cyclinE rb Rb cdk2_cyclinE->rb Phosphorylation e2f E2F rb->e2f s_phase S-Phase Entry (DNA Replication) e2f->s_phase inhibitor N-Acylated Pyridine Derivative (Inhibitor) inhibitor->cdk2 Inhibition

References

Protocol for the purification of 3-(Pyridin-3-yl)benzenamine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 3-(Pyridin-3-yl)benzenamine by Column Chromatography

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This method is designed to separate the target compound from impurities that may be present after a chemical synthesis.

Introduction

This compound is a biphenyl-like heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis can result in a mixture of the desired product, unreacted starting materials, and by-products. Column chromatography is a widely used and effective technique for the purification of such organic compounds. Due to the presence of a basic amine group and a pyridine ring, special considerations are taken to ensure efficient separation and to prevent issues like peak tailing on the silica gel stationary phase. The addition of a small amount of a basic modifier to the mobile phase is often recommended to achieve a successful purification.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific impurity profile of the crude mixture.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Hexane / Ethyl Acetate with 0.5% Triethylamine (v/v)
Gradient Elution 10% to 60% Ethyl Acetate in Hexane
Typical Rf of Product ~0.3 in 50% Ethyl Acetate / Hexane
Column Dimensions Dependent on sample quantity (e.g., 2.5 cm diameter for 1g crude)
Typical Yield 75-90%
Purity Achieved >98% (as determined by HPLC/NMR)

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)[2]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel or gradient mixer

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Mobile Phase Preparation: Prepare two solvent mixtures. Solvent A: Hexane with 0.5% TEA. Solvent B: Ethyl Acetate with 0.5% TEA. The TEA helps to neutralize the acidic sites on the silica gel, preventing streaking of the basic amine product.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in Solvent A.

    • Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Ensure the column does not run dry.[3]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution to create a paste.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this dry-loaded sample to the top of the packed column, creating a thin, even layer.[3]

  • Elution:

    • Begin eluting the column with 10% Solvent B in Solvent A.

    • Gradually increase the proportion of Solvent B to create a polarity gradient. A suggested gradient is from 10% to 60% Solvent B over several column volumes.

    • Collect fractions of the eluent in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by spotting the collected fractions onto TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., 50% Ethyl Acetate in Hexane).

    • Visualize the spots under a UV lamp. The desired product should appear as a single spot in the pure fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, or Mass Spectrometry.

Visual Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Setup cluster_proc Process cluster_final Finalization prep Preparation pack Column Packing prep->pack Silica Slurry load Sample Loading pack->load Packed Column elute Elution load->elute Loaded Column analyze Fraction Analysis (TLC) elute->analyze Collected Fractions isolate Product Isolation analyze->isolate Pure Fractions confirm Purity Confirmation isolate->confirm Purified Product

Caption: Workflow for chromatographic purification.

References

Application Note and Protocol for the Purification of 3-(Pyridin-3-yl)benzenamine via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the purification of 3-(Pyridin-3-yl)benzenamine, a key heterocyclic building block in pharmaceutical research, utilizing the recrystallization technique. The protocol outlines solvent selection strategies, a step-by-step purification process, and methods for troubleshooting common issues such as low yield and "oiling out." The provided data, while illustrative, serves as a practical guide for achieving high purity of the target compound.

Introduction

This compound is a bifunctional molecule incorporating both a pyridine and a benzenamine moiety. These structural features make it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The purity of such intermediates is paramount in drug discovery and development to ensure the reliability of subsequent synthetic steps and the integrity of biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system at varying temperatures. This application note details a generalized yet comprehensive protocol for the recrystallization of this compound.

Physicochemical Properties

PropertyValue
CAS Number 57976-57-5[1][2][3]
Molecular Formula C11H10N2[1][2][4]
Molecular Weight 170.21 g/mol [1][4]
Appearance Off-white to light brown solid (typical)[4]

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, acetone, hexane, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bars

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass rod

  • Drying oven or desiccator

Solvent Selection

The choice of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. The principle of "like dissolves like" can be a useful starting point; given the aromatic and amine functionalities, polar protic and polar aprotic solvents are good candidates. A preliminary small-scale solubility test is highly recommended.

Table 1: Illustrative Solubility Data for this compound in Various Solvents

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Comments
Ethanol15>200Good candidate for single-solvent recrystallization.
Toluene5>150Potential for good crystal growth.
Ethyl Acetate/Hexane (1:3)2>100Mixed-solvent system, good for inducing crystallization.
Water<1~10Can be used as an anti-solvent with a miscible organic solvent.

Note: The data in this table is hypothetical and serves as a guide for solvent selection.

Recrystallization Procedure
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the selected solvent (e.g., 5 mL of ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a powder funnel containing fluted filter paper. Pour the hot solution through the filter paper to remove the impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Results and Discussion

Following the protocol with a suitable solvent should yield purified this compound with improved appearance (e.g., lighter color) and a sharper melting point.

Table 2: Hypothetical Purification Results

ParameterCrude ProductRecrystallized Product
Appearance Light brown powderOff-white crystalline solid
Melting Point 70-73°C74-75°C
Purity (by HPLC) 94%>99%
Recovery Yield N/A85% (using ethanol)

Note: The data in this table is for illustrative purposes.

Troubleshooting

IssuePotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, select a solvent with a lower boiling point.[5]
Low Recovery Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent for dissolution and ensure adequate cooling time in an ice bath.[5]
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, a seed crystal can be added. Reducing the volume of the solvent by gentle heating and re-cooling may also be necessary.
Premature Crystallization The solution cooled too quickly during hot filtration.Ensure the filtration apparatus is preheated, and perform the filtration as quickly as possible.

Visualization of the Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove slow_cool Slow Cool to RT hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

References

Application Note: LC-MS Method for Purity Analysis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the purity analysis of 3-(Pyridin-3-yl)benzenamine using a Liquid Chromatography-Mass Spectrometry (LC-MS) method. The method is designed for high sensitivity and selectivity, making it suitable for the identification and quantification of the main compound and any potential impurities.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical to ensure the safety and efficacy of the final drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that provides high selectivity and sensitivity for the quantification of small molecules and their impurities.[1][2][3] This application note details a robust LC-MS method for the determination of purity and the identification of related substances for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of an appropriate analytical method.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[4]
Molecular Weight 170.21 g/mol [4]
Exact Mass 170.0844 g/mol [4]
XLogP3 1.8[4]
CAS Number 57976-57-5[4][5][6]

Experimental Protocol

This section provides a detailed methodology for the LC-MS analysis of this compound.

3.1. Materials and Reagents

  • This compound reference standard (>99.5% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

3.2. Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended.[1]

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent

3.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol. Further dilute to a final concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water for analysis.

3.4. LC-MS Method Parameters

The separation of this compound and its potential impurities is achieved using the following chromatographic and mass spectrometric conditions.

Table 1: Optimized LC-MS Method Parameters

Parameter Condition
LC Conditions
Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan or Selected Ion Monitoring (SIM)
Scan Range m/z 100-500
SIM Ion m/z 171.1 [M+H]⁺
Capillary Voltage 3500 V
Drying Gas Temperature 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi

Data Presentation and Analysis

The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Impurities can be tentatively identified by their mass-to-charge ratio (m/z) in the mass spectrum. Further structural elucidation would require MS/MS fragmentation analysis.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Reference Standard and Sample B Dissolve in Methanol (Stock Solution) A->B C Dilute to Working Concentrations B->C D Inject Sample into LC-MS System C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Integrate Peak Areas F->G H Calculate Purity G->H I Identify Impurities by m/z H->I

Caption: Workflow for the LC-MS purity analysis of this compound.

References

Application of 3-(Pyridin-3-yl)benzenamine in Medicinal Chemistry: A Focus on Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Pyridin-3-yl)benzenamine is a key structural motif and a valuable building block in medicinal chemistry, primarily recognized for its central role in the development of potent tyrosine kinase inhibitors. Its unique arrangement of a pyridine ring linked to a phenylamine core allows for critical interactions within the ATP-binding sites of various kinases, making it a privileged scaffold in the design of targeted cancer therapies. This document provides detailed application notes, experimental protocols, and an overview of the biological context for researchers, scientists, and drug development professionals working with this important chemical entity.

The most prominent application of the this compound scaffold is in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The core structure serves as a foundation for building molecules that can effectively and selectively inhibit the aberrant kinase activity that drives cancer cell proliferation.

Biological Target and Signaling Pathway

Derivatives of this compound predominantly target the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML.[1] The Bcr-Abl oncoprotein drives the malignant transformation of hematopoietic cells by activating a number of downstream signaling pathways, leading to increased cell proliferation and survival.

Below is a diagram illustrating the Bcr-Abl signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos ATP ADP STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound -based Inhibitor (e.g., Nilotinib) Inhibitor->Bcr_Abl Inhibition

Bcr-Abl signaling pathway and inhibitor action.

Synthetic Applications and Protocols

The primary synthetic utility of this compound is as a key intermediate. A common synthetic strategy involves the formation of an N-aryl pyrimidine derivative, which then serves as a core structure for further elaboration. The Buchwald-Hartwig amination is a key reaction for coupling this compound with a substituted pyrimidine halide.

Experimental Workflow: Synthesis of a Bcr-Abl Inhibitor Core

The following diagram outlines a typical workflow for the synthesis of a key intermediate for Bcr-Abl inhibitors starting from this compound.

Synthetic_Workflow Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Reagent 2-Chloro-4-methylpyrimidine Reagent->Reaction Intermediate N-(3-(pyridin-3-yl)phenyl)-4- methylpyrimidin-2-amine Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Final_Product Purified Intermediate Purification->Final_Product

Synthetic workflow for a key inhibitor intermediate.

Application Note 1: Synthesis of N-(3-(pyridin-3-yl)phenyl)-4-methylpyrimidin-2-amine

This protocol describes the synthesis of a core scaffold for Bcr-Abl inhibitors via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • 2-Chloro-4-methylpyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 2-chloro-4-methylpyrimidine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, N-(3-(pyridin-3-yl)phenyl)-4-methylpyrimidin-2-amine.

Quantitative Data

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀ µM)Reference
Nilotinib Bcr-Abl (wild-type)<30K562 (CML)0.015-0.03[3]
Nilotinib Bcr-Abl (T315I mutant)>2000Ba/F3 (murine pro-B)>20[3]
Compound A2 Bcr-AblPotent InhibitionK562 (CML)Not specified[4]
Compound A8 Bcr-AblPotent InhibitionK562 (CML)Not specified[4]
Compound A9 *Bcr-AblPotent InhibitionK562 (CML)Not specified[4]

*Note: Compounds A2, A8, and A9 are derivatives of pyridin-3-yl pyrimidines with halogenated aniline moieties, demonstrating that modifications to the core structure are critical for potent biological activity.[4]

Conclusion

This compound is a cornerstone scaffold in the design and synthesis of targeted therapies, particularly for CML. Its utility as a key intermediate in the construction of potent Bcr-Abl inhibitors like Nilotinib highlights its importance in medicinal chemistry. The synthetic protocols, primarily centered around palladium-catalyzed cross-coupling reactions, provide a versatile platform for the development of novel kinase inhibitors. Further exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents against cancer and other diseases driven by aberrant kinase activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Pyridin-3-yl)benzenamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are:

  • Suzuki-Miyaura Coupling: This involves the reaction of 3-aminophenylboronic acid (or its ester derivatives) with 3-bromopyridine or 3-chloropyridine.

  • Buchwald-Hartwig Amination: This route couples 3-bromoaniline or 3-chloroaniline with 3-pyridinylboronic acid is not the correct coupling partner. A more appropriate approach would be the amination of 3-bromopyridine with aniline followed by a subsequent functionalization, or more directly, the coupling of 3-bromopyridine with a protected aniline derivative or an ammonia equivalent.[1][2]

Q2: I am observing a significant amount of a homocoupling byproduct. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, leading to byproducts like 3,3'-bipyridine and/or biphenyl-3,3'-diamine. This is often exacerbated by the presence of oxygen.[3]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can often suppress homocoupling.

  • Stoichiometry of Reagents: A slight excess of the boronic acid reagent can sometimes favor the cross-coupling reaction.

Q3: My final product is contaminated with an impurity that has a similar mass to my product but different retention time in HPLC. What could it be?

A3: This could be an isomeric impurity. Depending on the starting materials, you might be forming a different positional isomer. For instance, if your 3-bromopyridine starting material is contaminated with 2- or 4-bromopyridine, you will form 2-(pyridin-3-yl)benzenamine or 4-(pyridin-3-yl)benzenamine, respectively.

Troubleshooting Steps:

  • Check Starting Material Purity: Analyze the purity of your starting halides and boronic acids/esters by NMR, GC-MS, or HPLC before starting the reaction.

  • Purification: Isomeric impurities can often be separated by careful column chromatography or recrystallization.

Q4: I am seeing impurities that do not correspond to starting materials or homocoupling products. What are other possibilities?

A4: Other potential impurities can arise from side reactions of the starting materials or intermediates.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene (in this case, aniline) by reaction with trace amounts of water or other protic sources.[3]

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene (pyridine).

  • Ligand-derived Impurities: In some cases, the phosphine ligands used in the palladium catalyst can participate in side reactions, leading to the formation of phosphine oxides or other derivatives.[4][5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptoms:

  • Low isolated yield of the final product.

  • Significant amounts of unreacted starting materials observed in the crude reaction mixture.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of the catalyst under an inert atmosphere.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and finely powdered.
Suboptimal Solvent Solvents like dioxane, toluene, or DMF are commonly used. The optimal solvent can depend on the specific substrates and catalyst system. A solvent screen may be necessary.
Reaction Temperature Too Low Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Presence of Water (for Suzuki Coupling) Use anhydrous solvents and reagents to minimize protodeboronation of the boronic acid.[3]
Issue 2: Difficult Purification of the Final Product

Symptoms:

  • Multiple spots on TLC of the purified product.

  • Broad peaks or multiple peaks in the HPLC chromatogram of the final product.

Possible Causes & Solutions:

Possible CauseRecommended Action
Formation of Multiple Byproducts Refer to the FAQs to identify potential impurities. Optimize reaction conditions to minimize their formation.
Residual Palladium The final product may be contaminated with residual palladium. Treat the crude product with a palladium scavenger or perform an aqueous wash with a solution of a chelating agent like EDTA.
Inadequate Chromatography Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved.
Product Instability Some aromatic amines can be sensitive to air and light. Store the purified product under an inert atmosphere and in the dark.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and should be optimized for your specific conditions.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromopyridine, 3-aminophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent and degas the mixture by sparging with the inert gas for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle A 3-Bromopyridine OxAdd Oxidative Addition Complex A->OxAdd Homo_BiPy 3,3'-Bipyridine (Homocoupling) A->Homo_BiPy B 3-Aminophenylboronic Acid Trans Transmetalation B->Trans Homo_Aniline Biphenyl-3,3'-diamine (Homocoupling) B->Homo_Aniline Proto Aniline (Protodeboronation) B->Proto Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Caption: Synthetic pathway and common side reactions in the Suzuki-Miyaura coupling for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Material Purity Start->Check_SM SM_Impure Starting Materials Impure Check_SM->SM_Impure Yes SM_Pure Starting Materials Pure Check_SM->SM_Pure No Purify_SM Purify Starting Materials SM_Impure->Purify_SM Purify_SM->Start Optimize_Conditions Optimize Reaction Conditions SM_Pure->Optimize_Conditions Screen_Catalyst Screen Catalyst/Ligand Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvent/Temp Optimize_Conditions->Screen_Solvent Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Screen_Catalyst->Analyze_Byproducts Screen_Base->Analyze_Byproducts Screen_Solvent->Analyze_Byproducts Homocoupling Homocoupling Observed Analyze_Byproducts->Homocoupling Yes Other_Impurity Other Impurities Analyze_Byproducts->Other_Impurity No Degas Improve Degassing/ Use Inert Atmosphere Homocoupling->Degas Success Successful Synthesis Degas->Success Modify_Purification Modify Purification Protocol Other_Impurity->Modify_Purification Modify_Purification->Success

Caption: A logical workflow to diagnose and solve common issues in the synthesis of this compound.

References

Technical Support Center: Suzuki Coupling of 3-Bromopyridine and 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki cross-coupling of 3-bromopyridine and 3-aminophenylboronic acid. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions in the Suzuki coupling of 3-bromopyridine and 3-aminophenylboronic acid?

The Suzuki coupling of 3-bromopyridine and 3-aminophenylboronic acid is prone to several side reactions that can significantly lower the yield of the desired product, 3-(pyridin-3-yl)aniline. The main challenges stem from the electronic properties of both coupling partners. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[1] The amino group on the phenylboronic acid can also influence the reaction's efficiency.

The most common side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of 3-aminophenylboronic acid, replacing it with a C-H bond to form aniline. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[1]

  • Homocoupling: Self-coupling of 3-aminophenylboronic acid to form 3,3'-diaminobiphenyl is a common side reaction, often facilitated by the presence of oxygen.[1][2] Homocoupling of 3-bromopyridine to form 3,3'-bipyridine can also occur but is generally less prevalent.

  • Dehalogenation: The reduction of 3-bromopyridine to pyridine is another possible side reaction that consumes the starting material without forming the desired product.[1]

Q2: I am observing a low yield of my desired product. What are the first troubleshooting steps?

Low yields are a common issue in this specific coupling reaction. Here is a logical workflow to diagnose and address the problem:

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality - Fresh boronic acid? - Anhydrous solvents? - Active catalyst? Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere - Properly degassed solvents? - Maintained N2/Ar atmosphere? Check_Reagents->Check_Atmosphere Reagents OK Successful_Reaction Improved Yield Check_Reagents->Successful_Reaction Reagent Issue Found & Fixed Optimize_Base Optimize Base - Weaker vs. Stronger base? - Base solubility? Check_Atmosphere->Optimize_Base Atmosphere OK Check_Atmosphere->Successful_Reaction Atmosphere Issue Found & Fixed Optimize_Catalyst Optimize Catalyst/Ligand - Different Pd source? - Bulky phosphine ligand? Optimize_Base->Optimize_Catalyst No Improvement Optimize_Base->Successful_Reaction Improvement Optimize_Temp Adjust Temperature - Lower temperature to reduce side reactions? - Higher temperature for activation? Optimize_Catalyst->Optimize_Temp No Improvement Optimize_Catalyst->Successful_Reaction Improvement Optimize_Temp->Successful_Reaction Improvement

Caption: A troubleshooting workflow for addressing low yields in the Suzuki coupling of 3-bromopyridine and 3-aminophenylboronic acid.

Q3: How can I minimize protodeboronation of 3-aminophenylboronic acid?

Protodeboronation is a significant yield-reducing side reaction.[1] To minimize its occurrence, consider the following strategies:

  • Use of Anhydrous Solvents: Water can be a proton source for protodeboronation. Using anhydrous solvents can help mitigate this issue.

  • Careful Selection of Base: While a base is necessary to activate the boronic acid, overly harsh basic conditions can promote protodeboronation. Weaker bases like K₂CO₃ or CsF might be preferable to strong bases like NaOH or KOH.[3]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ during the reaction.

  • Shorter Reaction Times: Minimizing the reaction time at elevated temperatures can reduce the extent of protodeboronation.

Q4: Which catalyst system is recommended for this reaction?

The choice of catalyst and ligand is critical. The nitrogen atom in 3-bromopyridine can coordinate to the palladium center, inhibiting the catalytic cycle. To overcome this, bulky, electron-rich phosphine ligands are often employed. These ligands can promote the desired oxidative addition and reductive elimination steps while minimizing catalyst deactivation.

Recommended catalyst systems include:

  • Pd(PPh₃)₄: A common and often effective catalyst for Suzuki couplings.

  • Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand: Ligands such as XPhos, SPhos, or RuPhos have shown success in couplings involving heteroaryl halides.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst.
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition.
Poor quality reagentsUse freshly purchased or purified 3-aminophenylboronic acid. Ensure solvents are anhydrous.
Multiple Spots on TLC, with significant starting material remaining Catalyst inhibitionSwitch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).
Competing side reactionsOptimize the base and solvent system. Consider a lower reaction temperature.
Major side product observed (other than starting materials) Protodeboronation of boronic acidUse anhydrous solvents, a milder base, or protect the boronic acid as an ester.
Homocoupling of boronic acidThoroughly degas all solvents and maintain a strict inert atmosphere (N₂ or Ar).[2]
Dehalogenation of 3-bromopyridineScreen different bases and solvents.[1]

Experimental Protocols

The following are representative protocols adapted from literature for similar Suzuki-Miyaura couplings involving aminopyridines and arylboronic acids. Optimization for the specific substrates is highly recommended.

Protocol 1: Conventional Heating

  • Reaction Setup: In a Schlenk flask, combine 3-bromopyridine (1.0 equiv.), 3-aminophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask. Add a degassed solvent mixture, for example, a 4:1 ratio of 1,4-dioxane to water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave vial, combine 3-bromopyridine (1.0 equiv.), 3-aminophenylboronic acid (1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent such as 1,4-dioxane.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 120-150 °C for 10-30 minutes.

  • Work-up and Purification: Follow the same procedure as for the conventional heating protocol.

Data Summary

Arylboronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1578
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1582

Data adapted from a study on 5-bromo-2-methylpyridin-3-amine.[1]

Visualizing Reaction Pathways

Main Reaction Pathway

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' 3-(pyridin-3-yl)aniline Reductive\nElimination->Ar-Ar' 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Oxidative\nAddition 3-Aminophenylboronic acid\n+ Base 3-Aminophenylboronic acid + Base 3-Aminophenylboronic acid\n+ Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Common Side Reaction Pathways

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Boronic_Acid 3-Aminophenylboronic Acid Aniline Aniline Boronic_Acid->Aniline Undesired Protonolysis Proton_Source H+ Source (e.g., H2O) Proton_Source->Aniline Boronic_Acid_2 2 x 3-Aminophenylboronic Acid Homocoupled 3,3'-Diaminobiphenyl Boronic_Acid_2->Homocoupled Pd-catalyzed Oxygen O2 Oxygen->Homocoupled

Caption: Major side reaction pathways: protodeboronation and homocoupling.

References

Technical Support Center: Synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-(Pyridin-3-yl)benzenamine. It is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of this valuable compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inactivity The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. The pyridine nitrogen can also inhibit the palladium catalyst.[1]
Solution:
- Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[2]
- Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center and prevent pyridine coordination.[1]
- Ensure proper storage of the catalyst and ligands under an inert atmosphere.[2]
Suboptimal Ligand Choice Standard phosphine ligands like PPh₃ may not be effective for electron-deficient pyridine rings.[1]
Solution:
- Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1][2]
Incorrect Base The strength and solubility of the base are crucial for the transmetalation step in Suzuki coupling and deprotonation in Buchwald-Hartwig amination.
Solution:
- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base should be anhydrous and finely powdered.[1]
Poor Reagent Quality Impurities in starting materials, particularly water in the boronic acid or solvent, can lead to side reactions like protodeboronation.[1]
Solution:
- Use fresh, high-purity starting materials.
- Ensure solvents are anhydrous and properly degassed.
Inadequate Inert Atmosphere The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[1]
Solution:
- Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[2]
- Maintain a positive pressure of inert gas throughout the reaction.
Low Reaction Temperature The reaction may be too slow at lower temperatures.
Solution:
- Cautiously increase the reaction temperature. Suzuki and Buchwald-Hartwig reactions involving heteroaryl halides often require heating (e.g., 80-110 °C).[2][3]

Issue 2: Formation of Significant Side Products

Side Product Cause Prevention
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can generate Pd(II) species that favor this side reaction.[2]- Strictly exclude oxygen: Thoroughly degas solvents and maintain a rigorous inert atmosphere.[2] - Use a Pd(0) source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize homocoupling.[2]
Hydrodehalogenation The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction mixture.- Choice of base: Use non-hydridic bases like K₃PO₄ or Cs₂CO₃. - Ensure anhydrous conditions: Water can sometimes act as a hydride source.
Protodeboronation The boronic acid is converted back to the corresponding arene. This is often caused by moisture or acidic impurities.[1]- Use anhydrous solvents and reagents. - Employ a suitable base: A base is required for the desired reaction but can sometimes promote protodeboronation if not chosen carefully.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: Suzuki-Miyaura coupling or Buchwald-Hartwig amination?

A1: Both the Suzuki-Miyaura coupling (reacting 3-bromopyridine with 3-aminophenylboronic acid or its esters) and the Buchwald-Hartwig amination (reacting 3-bromopyridine with aniline, or 3-aminopyridine with a bromobenzene derivative) are viable and powerful methods for forming the C-N or C-C bond in the target molecule. The choice often depends on the availability and stability of the starting materials. For pyridine-containing substrates, the Suzuki-Miyaura reaction is frequently employed.

Q2: How critical is the choice of ligand for this synthesis?

A2: The ligand is extremely critical, especially when a pyridine-containing substrate is used. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential to promote the desired catalytic cycle and prevent catalyst deactivation.[1]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling to synthesize this compound?

A3: A good starting point would be to use 3-bromopyridine and 3-aminophenylboronic acid as coupling partners. For the catalytic system, a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky phosphine ligand such as SPhos or XPhos is recommended. A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective. The reaction is typically performed in a degassed aprotic solvent like 1,4-dioxane, toluene, or a mixture of one of these with water, at a temperature ranging from 80 to 110 °C.

Q4: My reaction mixture turns black. What does this indicate?

A4: The formation of a black precipitate, often referred to as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of the solution, losing its catalytic activity. This can be caused by catalyst decomposition at high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio.

Q5: Can I use microwave irradiation to improve the reaction?

A5: Yes, microwave heating can often significantly reduce reaction times and in some cases improve yields for both Suzuki-Miyaura and Buchwald-Hartwig reactions. It is a valuable tool for rapid reaction optimization.

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of biaryl amine synthesis in reactions analogous to the preparation of this compound. This data can guide the optimization of your synthesis.

Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield

Reaction: Coupling of a benzimidazole derivative with 4-(methylsulfonyl)aniline. Data from a study on a similar C-N bond formation.

EntryLigandSolventBaseTemp (°C)Time (h)Conversion (%)
1BINAPTolueneCs₂CO₃100160
2DPEphosTolueneCs₂CO₃100160
3XPhosTolueneCs₂CO₃1001691

This data highlights the critical role of the ligand, with the bulky, electron-rich XPhos being essential for high conversion in this analogous system.[1]

Table 2: Optimization of Suzuki-Miyaura Coupling of 3-Bromopyridine

Reaction: Coupling of 3-bromopyridine with potassium phenyltrifluoroborate. This provides insights into suitable conditions for coupling with 3-aminophenylboronic acid.

CatalystBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂K₂CO₃Water10092
Pd(OAc)₂K₃PO₄Water10090
Pd(OAc)₂Cs₂CO₃Water10085
PdCl₂(PPh₃)₂K₂CO₃Water10088

This data suggests that Pd(OAc)₂ with K₂CO₃ in an aqueous medium can be a highly effective system for the Suzuki coupling of 3-bromopyridine.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound via Suzuki-Miyaura coupling. These are general procedures and may require optimization for specific laboratory conditions and reagent batches.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine and 3-Aminophenylboronic Acid

This protocol is adapted from procedures for similar heteroaryl Suzuki-Miyaura couplings.

Materials:

  • 3-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv), 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Synthesis

experimental_workflow Experimental Workflow for Suzuki-Miyaura Synthesis reagents 1. Add 3-bromopyridine, 3-aminophenylboronic acid, and K3PO4 to a Schlenk flask catalyst 2. Add Pd(OAc)2/XPhos catalyst solution reagents->catalyst inert 3. Evacuate and backfill with Argon (3x) catalyst->inert solvent 4. Add degassed 1,4-dioxane and water inert->solvent reaction 5. Heat to 100 °C with stirring (12-24 h) solvent->reaction monitoring 6. Monitor progress by TLC or LC-MS reaction->monitoring workup 7. Cool, dilute with EtOAc, wash with H2O and brine monitoring->workup purification 8. Dry, concentrate, and purify by column chromatography workup->purification product 9. Obtain pure this compound purification->product

Caption: A step-by-step workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_workflow Troubleshooting Low Yield in Synthesis start Low or No Product Yield check_catalyst Is the catalyst system active and appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents of high quality? start->check_reagents catalyst_solution Use fresh Pd precatalyst. Employ bulky, electron-rich ligands (e.g., XPhos). Ensure inert storage. check_catalyst->catalyst_solution No conditions_solution Increase temperature (80-110 °C). Screen different bases (K3PO4, Cs2CO3). Ensure thorough degassing. check_conditions->conditions_solution No reagents_solution Use fresh, high-purity starting materials. Use anhydrous and degassed solvents. check_reagents->reagents_solution No re_evaluate Re-evaluate and consider alternative synthetic route catalyst_solution->re_evaluate If still low yield conditions_solution->re_evaluate If still low yield reagents_solution->re_evaluate If still low yield

Caption: A logical decision tree to diagnose and resolve common causes of low yield.

References

Technical Support Center: Optimization of Palladium Catalyst Loading for 3-(Pyridin-3-yl)benzenamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

State-of-the-art research indicates that while palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal in forming carbon-carbon bonds for synthesizing complex molecules, the optimization of catalyst loading is crucial for efficiency, cost-effectiveness, and minimizing residual palladium in the final product. The synthesis of 3-(Pyridin-3-yl)benzenamine, a valuable intermediate in pharmaceutical development, typically proceeds via the Suzuki-Miyaura coupling of 3-bromopyridine with 3-aminophenylboronic acid.

Successful synthesis and optimization of palladium catalyst loading require careful consideration of several factors, including the choice of palladium precursor and ligand, the base, solvent system, and reaction temperature. The electron-deficient nature of the pyridine ring and the potential for the amine group to coordinate with the palladium catalyst present specific challenges in this synthesis, making the selection of appropriate reaction conditions paramount for achieving high yields.

This technical support center provides detailed troubleshooting guides, frequently asked questions, experimental protocols, and data on catalyst loading optimization to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield

Low or no conversion of starting materials to the desired this compound is a common issue.

  • Possible Causes & Solutions:

    • Catalyst Inactivity: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst deactivation.[1]

      • Solution: Ensure all solvents are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by employing several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction. Use fresh, high-purity catalyst.

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group of the reactants can coordinate to the palladium center, inhibiting its catalytic activity.[3]

      • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][3] These ligands can promote the desired catalytic cycle and minimize inhibition. Alternatively, protecting the amino group of 3-aminophenylboronic acid may be considered.

    • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to side reactions or prevent the reaction from proceeding.[3]

      • Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] K₃PO₄ is often effective in couplings with nitrogen-containing heterocycles.[3] Ensure the chosen solvent (e.g., 1,4-dioxane/water, toluene, DMF) provides good solubility for all reactants.[2]

    • Low Reaction Temperature: Suzuki couplings often require heating to proceed at an adequate rate.

      • Solution: If the reaction is sluggish, cautiously increase the temperature in increments of 10-20 °C (e.g., from 80 °C to 100 °C).[2] Be aware that excessive heat can lead to catalyst decomposition.[2]

Issue 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

  • Possible Causes & Solutions:

    • Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).

      • Solution: Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.

    • Protodeboronation: The C-B bond of the 3-aminophenylboronic acid can be cleaved by a proton source (like water), removing it from the catalytic cycle.

      • Solution: Use anhydrous solvents and ensure the base is dry. While some water is often necessary for the Suzuki reaction, excessive amounts can promote this side reaction.

    • Hydrodebromination of 3-Bromopyridine: The palladium-aryl intermediate may react with a hydride source in the reaction mixture instead of the boronic acid.

      • Solution: Use of weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferred.[1] Ensure the solvent and other reagents are free from hydride impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst loading for the synthesis of this compound?

A1: The optimal catalyst loading should be determined experimentally for each specific set of reaction conditions. Generally, palladium catalyst loading for Suzuki-Miyaura reactions ranges from 0.1 to 5 mol%.[4] For this specific synthesis, starting with a loading of 1-2 mol% of a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with an appropriate ligand is a good starting point. Lowering the catalyst loading is desirable for process efficiency and to minimize palladium contamination in the final product.

Q2: Which palladium catalyst and ligand system is recommended for coupling with 3-bromopyridine?

A2: Due to the electron-deficient nature of the pyridine ring, a highly active catalyst system is often required. Systems employing bulky, electron-rich phosphine ligands are generally more effective.[1][3] Recommended combinations include Pd(OAc)₂ with ligands like SPhos or XPhos, or pre-formed catalysts such as XPhos Pd G3.[5] Pd(PPh₃)₄ can also be used, but may require higher loadings and temperatures.[6]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for the transmetalation step of the catalytic cycle, where it activates the boronic acid.[2] The choice of base can significantly impact the reaction yield. For Suzuki couplings involving nitrogen-containing heterocycles, inorganic bases such as K₃PO₄ and Cs₂CO₃ are often superior to carbonates like K₂CO₃.[2][3] A screening of different bases is recommended to find the optimal one for your specific conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] A small aliquot of the reaction mixture can be taken periodically, worked up, and analyzed to determine the consumption of starting materials and the formation of the product.

Q5: My crude product is colored. How can I remove the residual palladium catalyst?

A5: Residual palladium can often impart a dark color to the product. Purification can be achieved by column chromatography on silica gel.[7] Alternatively, treatment of the crude product solution with activated carbon or palladium scavengers (e.g., resins containing thiol groups) can be effective in removing residual palladium.

Data Presentation

The following table presents representative data on the effect of palladium catalyst loading on the yield of this compound. These results are based on typical outcomes for Suzuki-Miyaura reactions and should be used as a guideline for optimization.

EntryPalladium PrecursorLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos0.5K₃PO₄1,4-Dioxane/H₂O (4:1)1001275
2Pd(OAc)₂SPhos1.0K₃PO₄1,4-Dioxane/H₂O (4:1)1001292
3Pd(OAc)₂SPhos2.0K₃PO₄1,4-Dioxane/H₂O (4:1)1001293
4Pd(OAc)₂SPhos5.0K₃PO₄1,4-Dioxane/H₂O (4:1)1001288
5Pd(PPh₃)₄-5.0K₂CO₃Toluene/H₂O (4:1)1101865

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general starting point and may require optimization.

  • Materials:

    • 3-Bromopyridine (1.0 eq)

    • 3-Aminophenylboronic acid hemisulfate (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

    • SPhos (2 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Anhydrous 1,4-dioxane

    • Deionized water

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromopyridine, 3-aminophenylboronic acid hemisulfate, and K₃PO₄.

    • Seal the flask, and evacuate and backfill with inert gas three times.[2]

    • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[2]

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[8]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)-Ar' L_n PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product This compound (Ar-Ar') PdII_Trans->Product Forms Product ArylHalide 3-Bromopyridine (Ar-X) ArylHalide->PdII_Aryl Organoboron 3-Aminophenylboronic Acid (Ar'-B(OH)2) Organoboron->PdII_Trans Base Base (e.g., K3PO4) Base->PdII_Trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the catalyst active and the atmosphere inert? Start->CheckCatalyst CheckLigand Is catalyst inhibition by N-heterocycles possible? CheckCatalyst->CheckLigand Yes SolutionCatalyst Degas solvents thoroughly. Use fresh catalyst. CheckCatalyst->SolutionCatalyst No CheckConditions Are the base, solvent, and temperature optimal? CheckLigand->CheckConditions No SolutionLigand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). CheckLigand->SolutionLigand Yes SolutionConditions Screen bases (K3PO4, Cs2CO3). Adjust solvent/temperature. CheckConditions->SolutionConditions No Success Improved Yield CheckConditions->Success Yes SolutionCatalyst->CheckLigand SolutionLigand->CheckConditions SolutionConditions->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Troubleshooting guide for the synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 3-(Pyridin-3-yl)benzenamine, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or its ester with an aniline-containing halide (or triflate), or vice versa.

Q2: What are the main challenges in the Suzuki-Miyaura coupling to form this compound?

A2: The primary challenges stem from the inherent properties of the substrates. The nitrogen atoms in both the pyridine and aniline moieties can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Additionally, common side reactions include protodeboronation of the pyridylboronic acid and homocoupling of the starting materials. Careful selection of the catalyst, ligands, base, and reaction conditions is crucial to mitigate these issues.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through a standard aqueous work-up followed by column chromatography on silica gel. The crude reaction mixture is often diluted with an organic solvent like ethyl acetate and washed with water or brine. The organic layer is then dried, concentrated, and purified using a suitable eluent system for chromatography, such as a gradient of hexane and ethyl acetate.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Catalyst Inhibition/Deactivation The nitrogen lone pairs on the pyridine and aniline can poison the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the metal center and enhance its activity. Consider using a higher catalyst loading (e.g., 2-5 mol %).
Inefficient Oxidative Addition If using a less reactive aryl halide (e.g., a chloride), the initial step of the catalytic cycle may be slow. Increase the reaction temperature (80-110 °C) and ensure you are using a highly active catalyst system designed for challenging substrates.
Poor Quality Reagents The presence of water or other impurities in the reagents or solvent can lead to side reactions and reduced yield. Use anhydrous solvents and ensure the boronic acid/ester and halide are of high purity.
Inappropriate Base The base is critical for the transmetalation step. Weak bases may be ineffective. Use a strong, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.

Problem 2: Significant Formation of Side Products

Side Product Potential Cause Suggested Solution
Homocoupling Product (Bipyridine or Biphenyl-diamine) This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle.Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive inert gas atmosphere throughout the reaction.
Protodeboronation Product (Pyridine or Aniline) The C-B bond of the boronic acid is cleaved by a proton source (often water), removing it from the reaction.Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.

Experimental Protocols

Below are two representative experimental protocols for the Suzuki-Miyaura coupling to synthesize this compound. Route A details the coupling of 3-pyridylboronic acid with 3-bromoaniline, and Route B outlines the coupling of 3-aminophenylboronic acid with 3-bromopyridine.

Route A: 3-Pyridylboronic Acid and 3-Bromoaniline

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoaniline (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: 3-Aminophenylboronic acid and 3-Bromopyridine

  • Reaction Setup: In a similar setup to Route A, combine 3-bromopyridine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Establish an inert atmosphere as described above.

  • Catalyst Addition: Add a palladium precatalyst and a bulky phosphine ligand (e.g., Pd₂(dba)₃ with SPhos, in a 1:2 ratio).

  • Solvent Addition: Add a degassed solvent such as 1,4-dioxane or toluene, with a small amount of water if necessary.

  • Reaction: Heat the reaction mixture, typically to a higher temperature (e.g., 100-110 °C), and monitor its progress.

  • Work-up and Purification: Follow the same procedure as described in Route A.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of substrates analogous to those used in the synthesis of this compound. Specific data for the target molecule is limited in the public domain; therefore, these values should be used as a reference for optimization.

Coupling PartnersCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine + 3-Aminophenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃ (2)DME/H₂O801242[2]
3-Bromoquinoline + 3-Pyridylboronic acidPd(OAc)₂ (5)PPh₃ (20)Na₂CO₃ (2)Dioxane/H₂O952.5~85[3]
Aryl Bromides + 2-PyridylboronatePd₂(dba)₃ (1-1.5)VariousKF (3)Dioxane110Varies70-82[4]
3-Amino-5-bromopyridine + Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂ORefluxVariesGoodN/A

Visualizations

experimental_workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid/Ester, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup chromatography Column Chromatography workup->chromatography product Isolated this compound chromatography->product troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product check_catalyst Is the catalyst/ligand appropriate for a pyridine/aniline substrate? start->check_catalyst check_conditions Are the reaction conditions (base, temp, solvent) optimal? check_catalyst->check_conditions Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->solution_catalyst No check_reagents Are the reagents and solvents of high purity and anhydrous? check_conditions->check_reagents Yes solution_conditions Screen stronger bases (K3PO4, Cs2CO3). Increase temperature. Optimize solvent system. check_conditions->solution_conditions No check_atmosphere Was an inert atmosphere strictly maintained? check_reagents->check_atmosphere Yes solution_reagents Use fresh, pure reagents. Use anhydrous, degassed solvents. check_reagents->solution_reagents No solution_atmosphere Thoroughly degas all components. Maintain positive inert gas pressure. check_atmosphere->solution_atmosphere No

References

Technical Support Center: Purification of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of boronic acid impurities from 3-(Pyridin-3-yl)benzenamine. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of boronic acid impurities in a synthesis of this compound?

Boronic acid impurities typically arise from unreacted starting material in Suzuki-Miyaura cross-coupling reactions, which is a common method for synthesizing biaryl compounds like this compound. Using a slight excess of the boronic acid reagent to ensure complete consumption of the more valuable halide partner can often lead to its presence in the crude product.

Q2: Why is it important to remove boronic acid impurities?

Boronic acids and their derivatives can interfere with subsequent reaction steps. Moreover, for pharmaceutical applications, all impurities must be removed to meet stringent regulatory standards. Recent studies have also raised concerns about the potential for boronic acids to be mutagenic, making their removal critical.[1]

Q3: What are the primary methods for removing boronic acid from my product?

The most common and effective methods include:

  • Liquid-Liquid Extraction: This method exploits the acidic nature of boronic acids.

  • Recrystallization: This technique relies on differences in solubility between the product and the impurity.

  • Column Chromatography: This separation method is based on the differential adsorption of the components of a mixture onto a stationary phase.

  • Scavenger Resins: These are solid-supported reagents that selectively bind to boronic acids.

Troubleshooting Guides

Method 1: Liquid-Liquid Extraction

This method is often the first line of defense for removing boronic acid impurities due to its simplicity and scalability. It leverages the acidic nature of the boronic acid, which can be deprotonated with a mild base to form a water-soluble boronate salt.

Experimental Protocol:

  • Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[2][3]

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The boronate salt will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution two more times to ensure complete removal of the boronic acid.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

Issue Possible Cause Solution
Emulsion formation The organic and aqueous layers are not separating cleanly.Add a small amount of brine to the separatory funnel and swirl gently. Alternatively, allow the mixture to stand for a longer period.
Product loss The product may have some solubility in the aqueous layer, especially if the pH is too high.Use a milder base like NaHCO₃. Minimize the number of aqueous washes. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Incomplete removal of boronic acid Insufficient base or not enough washes were performed.Increase the concentration of the basic solution or perform additional washes. Monitor the removal of the impurity by thin-layer chromatography (TLC).

Workflow Diagram:

G Liquid-Liquid Extraction Workflow A Dissolve Crude Product in Organic Solvent B Wash with Basic Aqueous Solution (e.g., 1M NaOH) A->B C Separate Aqueous Layer (contains boronate salt) B->C D Repeat Wash 2x C->D E Wash Organic Layer with Brine D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter and Concentrate F->G H Purified this compound G->H

Caption: Workflow for boronic acid removal via liquid-liquid extraction.

Method 2: Recrystallization

Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent or solvent system can be identified.

Experimental Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. Good single solvents to try for aromatic amines include ethanol, methanol, and toluene.[4] Promising mixed solvent systems are ethanol/water, acetone/water, and toluene/hexane.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting:

Issue Possible Cause Solution
Oiling out The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[4]
Low recovery Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Impurity co-precipitates The chosen solvent does not effectively differentiate between the product and the boronic acid impurity.Perform a new solvent screen to find a more selective solvent system. A pre-purification step like a basic wash might be necessary.

Workflow Diagram:

G Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filter (if insoluble impurities) A->B C Cool Slowly to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Purified this compound G->H

Caption: General workflow for the purification by recrystallization.

Method 3: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Experimental Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the this compound from the boronic acid impurity. A good starting eluent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For polar compounds, a system like dichloromethane/methanol (e.g., 10:1 or 5:1) may be effective.[5]

  • Column Packing: Pack a glass column with silica gel or alumina as the stationary phase, using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting:

Issue Possible Cause Solution
Poor separation The eluent system is not optimal.Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.
Streaking on the column The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Product is not eluting The eluent is not polar enough.Gradually increase the polarity of the eluent system (gradient elution).

Workflow Diagram:

G Column Chromatography Workflow A Develop TLC Method B Pack Column with Stationary Phase A->B C Load Crude Product B->C D Elute with Mobile Phase and Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified this compound G->H

Caption: Workflow for purification using column chromatography.

Method 4: Scavenger Resins

Scavenger resins are functionalized solid supports that react with and bind specific types of molecules, allowing for their easy removal by filtration.

Experimental Protocol:

  • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a boronic acid scavenger resin, such as one with a diol or guanidine functionality.[5][6] The manufacturer's instructions should be followed regarding the appropriate amount of resin to use.

  • Stir the mixture at room temperature for the recommended amount of time (typically a few hours).

  • Monitor the reaction by TLC to confirm the removal of the boronic acid impurity.

  • Filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

Issue Possible Cause Solution
Incomplete removal of boronic acid Insufficient amount of scavenger resin or reaction time.Increase the equivalents of the scavenger resin or extend the reaction time.
Product binds to the resin The product may have some affinity for the resin.Choose a more selective scavenger resin. Consult the manufacturer's guide for compatibility.

Workflow Diagram:

G Scavenger Resin Workflow A Dissolve Crude Product in Solvent B Add Boronic Acid Scavenger Resin A->B C Stir at Room Temperature B->C D Filter to Remove Resin C->D E Wash Resin with Solvent D->E F Combine Filtrate and Washings E->F G Evaporate Solvent F->G H Purified this compound G->H

Caption: Purification workflow using a scavenger resin.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected outcomes for each purification method. The values are representative and may vary depending on the specific experimental conditions.

Method Expected Purity Expected Yield Advantages Disadvantages
Liquid-Liquid Extraction >95%85-95%Fast, simple, and scalable.May not remove all boronic acid if an insufficient amount of base is used. Emulsions can be problematic.
Recrystallization >99%60-85%Can provide very high purity.Finding a suitable solvent can be time-consuming. Yield can be lower than other methods.
Column Chromatography >98%70-90%Highly effective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.
Scavenger Resins >98%>90%High selectivity and simple workup (filtration).Resins can be expensive. May require optimization of reaction time and amount of resin.

References

Stability of 3-(Pyridin-3-yl)benzenamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Pyridin-3-yl)benzenamine under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for a molecule like this compound?

A1: this compound contains both a benzenamine (aniline) moiety and a pyridine ring. Aromatic amines can be susceptible to oxidation, which can be catalyzed by light, air (oxygen), and metal ions. The pyridine ring, being a weak base, will protonate under acidic conditions, which can alter the molecule's solubility and reactivity. Under strongly acidic or basic conditions, and with exposure to heat, hydrolysis or other degradation pathways may be initiated.

Q2: I am observing a change in the color of my sample of this compound over time. What could be the cause?

A2: Color change in aromatic amines is often an indication of oxidation. Exposure to air and light can lead to the formation of colored impurities. It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Q3: My compound is showing poor solubility in an acidic aqueous solution. Why is this happening?

A3: While the pyridine nitrogen is basic and will be protonated in acid, leading to an expected increase in aqueous solubility, the overall solubility is also dependent on the salt formed and the ionic strength of the solution. If the hydrochloride or other salt of the compound has limited solubility in the specific acidic medium, precipitation may occur. Consider using a co-solvent or adjusting the pH.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Avoid strong oxidizing agents, as the aromatic amine functionality is prone to oxidation.[2] Also, be cautious with strong acids and bases, especially at elevated temperatures, as this can promote degradation. Reactions with aldehydes and ketones can form imines, and reactions with acylating or sulfonylating agents will readily occur at the amine.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis after sample preparation in acidic or basic diluent. Degradation of the compound due to harsh pH conditions.Perform a forced degradation study to identify potential degradants.[3][4] Analyze the sample immediately after preparation. If degradation is confirmed, use a more neutral diluent for sample preparation if the assay allows.
Loss of compound potency in a formulation stored at room temperature. Instability of the compound under the storage conditions. This could be due to oxidation, hydrolysis, or interaction with excipients.Conduct a comprehensive stability study, including accelerated stability testing at elevated temperatures and humidity, to determine the shelf-life and optimal storage conditions.[5] Ensure the formulation is protected from light and air.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Evaluate the stability of this compound in the specific cell culture or assay buffer under the incubation conditions (e.g., temperature, CO2). Prepare stock solutions fresh and minimize the time the compound spends in the assay medium before analysis.
Precipitate formation when adjusting the pH of a solution containing the compound. The compound or one of its salts has limited solubility at that specific pH.Determine the pH-solubility profile of the compound. Use of co-solvents or formulating with solubilizing agents may be necessary.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][7]

Objective: To assess the stability of this compound under acidic and basic stress conditions.

Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required. This method must be able to separate the intact this compound from any potential degradation products.

Forced Degradation Experimental Protocols

The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation pathways are adequately stressed without being overly destructive.[7]

1. Acid Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and then dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Stress Conditions: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Processing: Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by the stability-indicating HPLC method.

2. Base Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and then dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Stress Conditions: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Processing: Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by the stability-indicating HPLC method.

Table 1: Summary of Typical Forced Degradation Conditions

Stress Condition Reagent Typical Conditions Purpose
Acid Hydrolysis0.1 M to 1 M HClRoom Temperature to 80°CTo investigate degradation in acidic environments.
Base Hydrolysis0.1 M to 1 M NaOHRoom Temperature to 80°CTo investigate degradation in basic environments.
Oxidation3% to 30% H₂O₂Room TemperatureTo evaluate susceptibility to oxidation.
Thermal DegradationDry Heat>60°CTo assess the effect of high temperatures.
Photolytic DegradationUV/Visible LightICH Q1B guidelinesTo determine light sensitivity.

Visualizations

TroubleshootingWorkflow A Start: Experimental Issue Observed (e.g., new peak, color change, potency loss) B Is the issue related to a freshly prepared solution? A->B C Yes B->C Yes D No B->D No E Evaluate sample preparation procedure. Is the diluent appropriate (pH, solvent)? C->E F Investigate storage conditions. (temperature, light, air exposure) D->F G Is degradation suspected? E->G F->G H Yes G->H Yes I No G->I No J Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) H->J L Re-evaluate excipient compatibility and formulation parameters. I->L K Characterize degradants (LC-MS). Develop stability-indicating method. J->K M Optimize storage conditions based on stability data. (e.g., inert atmosphere, refrigeration) K->M L->M N End: Issue Resolved M->N

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Neutralize Neutralize/Quench Reaction Sampling->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Analysis: Quantify Degradation HPLC->Data

References

Technical Support Center: 3-(Pyridin-3-yl)benzenamine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 3-(Pyridin-3-yl)benzenamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains both a benzenamine (aniline) and a pyridine moiety, the primary degradation pathways are expected to be oxidation and photodegradation. The molecule is likely to be resistant to hydrolytic degradation under neutral conditions.

  • Oxidative Degradation: The benzenamine portion is susceptible to oxidation, which can lead to the formation of nitro, nitroso, or hydroxylated derivatives. The pyridine ring nitrogen can also be oxidized to form the corresponding N-oxide.[1] Atmospheric oxidation can cause the compound to darken upon exposure to air and light.[2]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of both the aniline and pyridine rings.[3] For the aniline moiety, this can result in the formation of nitrosamines, nitrobenzene, and nitrophenols. The pyridine ring can also undergo photo-catalyzed degradation.

  • Hydrolytic Degradation: The aniline functional group is generally resistant to hydrolysis.[3] While pyridine can act as a catalyst in hydrolysis reactions, the C-N and C-C bonds within the core structure of this compound are not expected to be readily hydrolyzed under typical experimental conditions (neutral pH).

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere. This will protect it from light and atmospheric oxygen, which are the primary drivers of its degradation.

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique for separating and quantifying this compound and its degradation products.[4][5] For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended as it provides molecular weight information.[6][7][8][9]

Troubleshooting Guides

Q1: I am observing significant peak tailing for the parent compound in my HPLC analysis. What could be the cause and how can I resolve it?

A1: Peak tailing for basic compounds like this compound is often due to secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column.

  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine.

  • Solution 2: Use a Mobile Phase Additive: Adding a competitive base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.

  • Solution 3: Employ a Different Column: Consider using a column with a deactivated or end-capped stationary phase, or a column specifically designed for the analysis of basic compounds. Hybrid silica columns can also offer improved peak shape.[10]

Q2: I am having difficulty achieving good separation between the parent peak and the degradation products. What steps can I take to improve resolution?

A2: Poor resolution can be addressed by optimizing several chromatographic parameters.

  • Solution 1: Modify the Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Solution 3: Evaluate a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide a different selectivity for your analytes.

Q3: My mass spectrometry data shows several unexpected peaks. How can I determine if these are true degradation products?

A3: It is important to differentiate between actual degradation products and artifacts from the analysis.

  • Solution 1: Analyze a Control Sample: Inject a sample of the undegraded compound that has been stored under ideal conditions. The absence of the unexpected peaks in the control sample suggests they are likely degradation products.

  • Solution 2: Perform Blank Injections: Injecting the mobile phase and sample diluent alone can help to identify peaks originating from the solvent or system contamination.

  • Solution 3: Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to propose elemental compositions for the unknown peaks and help in their identification.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the stability of this compound. The following are general conditions for such a study. The extent of degradation should ideally be between 5-20%.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Dry Heat80°C48 hours
Photodegradation UV light (254 nm) and visible lightRoom Temperature24 hours
General HPLC Method for Analysis

This method provides a starting point for the analysis of this compound and its degradation products. Optimization will be necessary for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

Proposed Degradation Pathways

cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound N-Oxide 3-(1-oxido-3-pyridinyl)aniline This compound->N-Oxide Oxidation (e.g., H₂O₂) Hydroxylated Aniline Hydroxy-3-(pyridin-3-yl)benzenamine This compound->Hydroxylated Aniline Oxidation Nitro Derivative Nitro-3-(pyridin-3-yl)benzenamine This compound->Nitro Derivative Oxidation Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products UV/Visible Light Polymerization Products Polymerization Products This compound->Polymerization Products UV/Visible Light

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

Start Start Prepare Stock Solution Prepare Stock Solution of This compound Start->Prepare Stock Solution Forced Degradation Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare Stock Solution->Forced Degradation Sample Preparation Neutralize and Dilute Samples Forced Degradation->Sample Preparation HPLC/LC-MS Analysis Analyze Samples by HPLC and LC-MS Sample Preparation->HPLC/LC-MS Analysis Data Analysis Identify and Quantify Degradation Products HPLC/LC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Scale-up Synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 3-(Pyridin-3-yl)benzenamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A common and scalable approach involves a Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid derivative and a halo-nitrobenzene, followed by the reduction of the nitro group to an amine. A typical sequence begins with the coupling of 3-bromonitrobenzene with pyridine-3-boronic acid, followed by the reduction of the resulting 3-nitro-3'-biphenylpyridine.

Q2: What are the primary safety concerns when scaling up this synthesis?

Key safety considerations include:

  • Exothermic Reactions: The nitration step, if performed, and the reduction of the nitro group can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric, especially when dry and exposed to air. Handle with care during filtration and transfers.

  • Hydrogenation: If catalytic hydrogenation is used for the reduction step, proper handling of hydrogen gas and prevention of catalyst ignition are critical safety measures.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, handling, and grounding to prevent static discharge.

Q3: How can I minimize the formation of impurities during the reaction?

To minimize impurity formation, consider the following:

  • High-Purity Reagents: Use starting materials and reagents with the highest available purity to avoid introducing impurities from the outset.

  • Inert Atmosphere: Conduct the Suzuki-Miyaura coupling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and degradation of the catalyst.

  • Controlled Addition: During the coupling and reduction steps, ensure slow and controlled addition of reagents to maintain optimal reaction temperatures and minimize localized high concentrations that can lead to side product formation.

  • Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and catalyst loading to favor the desired product formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield in Suzuki-Miyaura Coupling Step
Potential Cause Troubleshooting Suggestion Expected Outcome
Inactive CatalystUse a fresh batch of palladium catalyst and phosphine ligand. Perform a small-scale test reaction to confirm catalyst activity.Improved reaction conversion and yield.
Inefficient BaseEnsure the base (e.g., sodium carbonate, potassium phosphate) is anhydrous and of a suitable particle size for optimal reactivity. Consider screening different bases.Enhanced reaction rate and completeness.
Poor Solvent QualityUse degassed, anhydrous solvents to prevent catalyst deactivation and side reactions.Consistent and reproducible reaction performance.
Suboptimal TemperatureOptimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and impurity formation.Maximized yield of the desired coupled product.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst PoisoningEnsure the starting material is free from impurities that can poison the catalyst (e.g., sulfur compounds). Consider passing the substrate through a plug of silica gel before the reaction.Complete and efficient reduction of the nitro group.
Insufficient ReductantUse a sufficient excess of the reducing agent (e.g., iron powder, tin(II) chloride, or ensure adequate hydrogen pressure for catalytic hydrogenation).Full conversion of the nitro intermediate to the desired amine.
Inadequate AgitationIn heterogeneous reactions (e.g., with iron powder or catalytic hydrogenation), ensure efficient stirring to maintain good contact between reactants and catalyst.Improved reaction kinetics and complete reduction.
Low Reaction TemperatureFor reductions using reagents like iron or tin(II) chloride, ensure the reaction is maintained at the optimal temperature, which may require heating.Faster and more complete reaction.
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Suggestion Expected Outcome
Oiling Out During CrystallizationAdjust the cooling rate during crystallization; slower cooling often leads to larger, more easily filterable crystals. Consider using an anti-solvent crystallization method.[1]Formation of a crystalline solid instead of an oil.[1]
Emulsion Formation During ExtractionAdd brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. If the issue persists, consider using a different solvent system or centrifugation.[1]Clear phase separation and efficient extraction.[1]
Formation of Colored ImpuritiesTreat the crude product solution with activated carbon during recrystallization to remove colored impurities.[1]A lighter-colored, higher-purity final product.[1]
Fine Powder That is Difficult to FilterSlower cooling during crystallization can lead to larger crystals that are easier to filter.[1]Improved filtration and washing efficiency.

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling

A detailed protocol for a similar Suzuki-Miyaura coupling reaction is described for the synthesis of 3-methyl-4-(pyridin-4-yl)nitrobenzene from 4-bromo-2-nitrotoluene and 4-pyridinylboronic acid.[2] This can be adapted for the synthesis of 3-(pyridin-3-yl)nitrobenzene.

Procedure:

  • To a reaction vessel, add 3-bromonitrobenzene, pyridine-3-boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[2]

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Key Experiment 2: Reduction of the Nitro Group

The reduction of the nitro group can be achieved using various methods, including tin(II) chloride.[2]

Procedure:

  • In a round-bottom flask, dissolve the nitro intermediate in ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may be observed.[2]

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated sodium bicarbonate solution until the pH is ~8.[2]

  • Extract the product with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.[2]

Visualizations

Scale_up_Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction Start 3-Bromonitrobenzene + Pyridine-3-boronic acid Coupling Pd Catalyst, Base Solvent, Heat Start->Coupling Reaction Workup1 Extraction & Concentration Coupling->Workup1 Quenching Intermediate Crude 3-(Pyridin-3-yl)nitrobenzene Workup1->Intermediate Isolation Reduction Reducing Agent (e.g., SnCl2) Solvent, Heat Intermediate->Reduction To next step Workup2 Neutralization & Extraction Reduction->Workup2 Quenching Purification Column Chromatography Workup2->Purification Isolation Final_Product This compound Purification->Final_Product Final Product Troubleshooting_Logic Problem Low Yield or Impurities Check_Reagents Are starting materials and catalyst high purity? Problem->Check_Reagents Step 1 Check_Conditions Are reaction conditions (temp, atmosphere) optimal? Problem->Check_Conditions Step 2 Check_Workup Is purification method (crystallization, chromatography) effective? Problem->Check_Workup Step 3 Solution_Reagents Use fresh, high-purity reagents and catalyst. Check_Reagents->Solution_Reagents If No Solution_Conditions Optimize temperature and ensure inert atmosphere. Check_Conditions->Solution_Conditions If No Solution_Workup Screen different solvents for crystallization or chromatography. Check_Workup->Solution_Workup If No

References

Technical Support Center: Synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling byproducts during the synthesis of 3-(Pyridin-3-yl)benzenamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via Suzuki-Miyaura coupling, which is a common and effective method for this transformation.

Issue 1: Significant Formation of Homocoupling Byproducts

Q: My reaction is producing a large amount of biaryl homocoupling products (e.g., biphenyl from phenylboronic acid or bipyridine from bromopyridine). How can I minimize this?

A: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, often attributed to the presence of oxygen or the use of a Pd(II) catalyst precursor.[1] Here are several strategies to mitigate homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]

    • Actionable Advice: Ensure your solvent and reaction mixture are thoroughly degassed. Common methods include bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period or using the freeze-pump-thaw technique for more rigorous oxygen removal. Maintain a positive pressure of an inert gas throughout the reaction.[1]

  • Choice of Palladium Source: Pd(II) precursors can directly react with the boronic acid to form homocoupled products during their in-situ reduction to the active Pd(0) species.[1]

    • Actionable Advice: Switch from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction pathway.

    • Actionable Advice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the pathways that lead to homocoupling.

Issue 2: Low Yield of the Desired this compound Product

Q: My reaction yield is consistently low, even with minimal homocoupling. What other factors should I investigate?

A: Low yields can stem from several factors beyond homocoupling. Consider the following troubleshooting steps:

  • Catalyst Activity: The palladium catalyst may be inactive or poisoned.

    • Actionable Advice: Use a fresh batch of catalyst and ensure ligands are stored under an inert atmosphere to prevent oxidation. For challenging couplings, consider using more active pre-formed catalysts.

  • Base Selection: The choice and quality of the base are critical for the transmetalation step.

    • Actionable Advice: Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions. The strength of the base can also be crucial; screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal conditions for your specific substrates.

  • Solvent and Temperature: The reaction may not be proceeding to completion due to suboptimal solvent or temperature.

    • Actionable Advice: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. A temperature screen (e.g., 80-110 °C) can help identify the optimal thermal conditions for the reaction. Microwave irradiation can also be explored to potentially reduce reaction times and improve yields.[2]

  • Protodeboronation: The boronic acid starting material may be degrading through protodeboronation (replacement of the boronic acid group with a hydrogen).

    • Actionable Advice: This is often exacerbated by excess water or overly harsh basic conditions. Using anhydrous solvents and reagents where possible, or switching to a milder base, can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling in the synthesis of this compound via Suzuki coupling?

A1: The two main contributors to homocoupling are the presence of molecular oxygen in the reaction mixture and the use of Palladium(II) catalyst precursors.[1] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which in turn can promote the unwanted coupling of two boronic acid molecules.[3] Pd(II) sources can also directly participate in homocoupling pathways before being reduced to the catalytically active Pd(0) state.[1]

Q2: Which palladium catalyst is best for minimizing homocoupling?

A2: Generally, Pd(0) catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are preferred over Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) to reduce the likelihood of homocoupling.[1] The use of pre-formed, air- and moisture-stable precatalysts that readily generate the active Pd(0) species in situ can also be highly effective.

Q3: How does the choice of base affect the formation of homocoupling byproducts?

A3: While the base is essential for activating the boronic acid for transmetalation, an inappropriate choice can sometimes contribute to side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective and can be less prone to promoting side reactions compared to very strong bases, especially in the presence of sensitive functional groups.[4]

Q4: Can the reaction solvent influence the extent of homocoupling?

A4: Yes, the solvent system can play a role. Aprotic solvents like dioxane, THF, or toluene are commonly used. While the addition of water is often necessary to dissolve the inorganic base, excessive water can sometimes promote side reactions like protodeboronation and may indirectly affect the equilibrium of the catalytic cycle. Thoroughly degassing the chosen solvent is a critical step regardless of the solvent system used.

Q5: Are there alternative synthetic routes to this compound that avoid homocoupling?

A5: The Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond directly. This reaction would involve coupling 3-bromopyridine with aniline. While this method avoids the specific issue of boronic acid homocoupling, it has its own set of potential side reactions and optimization parameters to consider, such as the choice of ligand and base.[5][6]

Data Presentation

The following tables summarize quantitative data from studies on Suzuki-Miyaura couplings of substrates analogous to those used in the synthesis of this compound. This data provides a baseline for expected yields and the impact of different reaction parameters.

Table 1: Effect of Palladium Catalyst and Ligand on Yield in the Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid [2]

EntryHalopyridineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
13-BromopyridinePd(OAc)₂ (1)NoneK₂CO₃DMF/H₂O120375
23-ChloropyridinePd(OAc)₂ (1)NoneK₂CO₃DMF/H₂O120320
33-BromopyridinePd(OAc)₂ (1)Benzimidazolium salt 1 (2)K₂CO₃DMF/H₂O120392
43-ChloropyridinePd(OAc)₂ (1)Benzimidazolium salt 1 (2)K₂CO₃DMF/H₂O120345

Note: The use of an N-heterocyclic carbene (NHC) ligand precursor (benzimidazolium salt) significantly improves the yield, especially for the less reactive chloropyridine.

Table 2: Influence of Base and Solvent on the Yield of a Suzuki-Miyaura Coupling [7]

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene40
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄Acetonitrile36
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60
45-(4-bromophenyl)-4,6-dichloropyrimidine(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Toluene80

Note: The choice of both solvent and base can have a substantial impact on the reaction yield.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Synthesize 3-(Aryl)pyridines

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine the 3-halopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If using a separate ligand, it should be added at this stage.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L2-Ar' oa_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Homocoupling start High Homocoupling Observed check_degassing Check Degassing Protocol - Freeze-pump-thaw? - Inert gas sparging? - Maintained inert atmosphere? start->check_degassing check_catalyst Evaluate Palladium Source - Using Pd(II) precursor (e.g., Pd(OAc)2)? - Catalyst fresh and active? start->check_catalyst check_ligand Assess Ligand Choice - Ligand bulky and electron-rich? - Ligand potentially oxidized? start->check_ligand solution_degassing Improve Degassing Technique check_degassing->solution_degassing Inadequate solution_catalyst Switch to Pd(0) Source or Precatalyst check_catalyst->solution_catalyst Yes to Pd(II) solution_ligand Screen Bulky, Electron-Rich Ligands check_ligand->solution_ligand Suboptimal

Troubleshooting Workflow for Homocoupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants and Base catalyst Add Catalyst/Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify

General Experimental Workflow

References

Effect of base and solvent on 3-(Pyridin-3-yl)benzenamine synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 3-(Pyridin-3-yl)benzenamine. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide provides a structured approach to identifying and resolving these common problems.

Problem 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted 3-bromoaniline (or 3-iodoaniline) and/or 3-pyridylboronic acid, consider the following causes and solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or has been deactivated.

    • Solution: For robust and reproducible results, use modern palladium precatalysts like Buchwald G3 or G4 palladacycles.[1] If using a Pd(II) source (e.g., Pd(OAc)₂), pre-activation by stirring with the ligand may be necessary.[1] Ensure your catalyst is fresh, as some sources can degrade over time.[1]

  • Catalyst Inhibition by Amine: The primary amine on the benzenamine ring can coordinate with the palladium center, hindering its catalytic activity.[2]

    • Solution: While protection of the amine group is an option, selecting appropriate ligands can often overcome this issue without additional synthetic steps.[2][3] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4]

  • Inappropriate Base: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[4]

    • Solution: If the base is too weak or insoluble in the reaction medium, the reaction may fail. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[4]

    • Solution: Ensure that the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction time.[2][4]

Problem 2: Low Yield with Formation of Side Products

Even with the consumption of starting materials, the yield of this compound can be compromised by side reactions.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (pyridine in this case).[1] This can be exacerbated by high temperatures and strong bases.[1]

    • Solution: Minimize the amount of water in the reaction if using an anhydrous base/solvent system.[2] Monitor the reaction progress and work it up promptly after completion to avoid prolonged exposure to harsh conditions.[2] Consider using more stable boronic esters, such as pinacol esters, if protodeboronation is a persistent issue.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid (to form 3,3'-bipyridine) or two molecules of the aryl halide can reduce the yield of the desired product.[2]

    • Solution: This is often promoted by the presence of oxygen.[5] Rigorous degassing of the reaction mixture before adding the palladium catalyst is the most effective way to prevent this.[1]

  • Dehalogenation: The aryl halide can be reduced to aniline, another common side reaction.[5]

    • Solution: This can occur after the oxidative addition step. The choice of solvent and base can influence this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which base is optimal for the synthesis of this compound?

A1: The choice of base is empirical and often needs to be optimized for the specific substrate combination. However, for Suzuki couplings involving amino-substituted aryl halides, inorganic bases are commonly used. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, particularly when using less reactive aryl chlorides.[4] Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also frequently employed, often in an aqueous solution.[3][6]

Q2: What is the best solvent system for this reaction?

A2: A variety of solvents can be used for Suzuki-Miyaura couplings. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene.[7] Often, a co-solvent of water is used, especially when using inorganic bases like K₂CO₃ or Na₂CO₃.[6] Anhydrous solvents like DMF can also be beneficial in some cases.[7] The choice of solvent can affect the solubility of the reagents and the reaction kinetics.

Q3: Do I need to protect the amine group on 3-aminobenzene?

A3: Not necessarily. While primary amines can inhibit the catalyst, modern catalyst systems with appropriate ligands often allow for successful coupling without the need for protection/deprotection steps, which improves the overall efficiency of the synthesis.[2][3]

Q4: My reaction is not working even after trying different conditions. What should I check?

A4: If you've systematically addressed the catalyst, base, solvent, and reaction setup, it's crucial to verify the quality of your reagents. Boronic acids can degrade over time, forming unreactive boroxines.[1] You can check the purity of your 3-pyridylboronic acid by NMR. Also, ensure that your aryl halide is pure and that all reagents are handled under appropriate conditions (e.g., anhydrous conditions if required).[1]

Data on Reaction Conditions for Similar Suzuki Couplings

The following table summarizes various conditions used for the Suzuki coupling of aminopyridines and related compounds, which can serve as a guide for optimizing the synthesis of this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄Dioxane/H₂O1001292
6-Chloropyridin-3-aminePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001885
2-Chloro-3-aminopyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhosK₃PO₄Dioxane1001695
3-BromoanilinePyridine-3-boronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DMF1101288
6-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O901678

This table is a compilation of representative data and should be used as a starting point for optimization.

Experimental Protocols & Workflow

General Experimental Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).[6]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand. Then, add the degassed solvent mixture via syringe.[4][6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, Boronic Acid, and Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Catalyst/Ligand and Degassed Solvent inert->catalyst heat 4. Heat Reaction to Target Temperature catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool and Quench Reaction monitor->quench Reaction Complete extract 7. Extraction and Drying quench->extract purify 8. Column Chromatography extract->purify product Pure this compound purify->product

A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting Logic Diagram

Troubleshooting_Suzuki cluster_conversion Low Conversion Issues cluster_side_products Side Product Issues cluster_reagents Reagent Quality start Low or No Yield check_catalyst Check Catalyst Activity & Ligand Choice start->check_catalyst check_base Verify Base Strength & Solubility start->check_base check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere protodeboronation Protodeboronation? (Minimize H2O, Time) start->protodeboronation homocoupling Homocoupling? (Improve Degassing) start->homocoupling check_boronic Check Boronic Acid Purity (NMR) check_catalyst->check_boronic check_base->check_boronic

A logical diagram for troubleshooting common Suzuki coupling issues.

References

Validation & Comparative

Validating the Structure of 3-(Pyridin-3-yl)benzenamine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the chemical structure of 3-(Pyridin-3-yl)benzenamine. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document outlines the expected spectral characteristics and compares them with those of structurally similar compounds. Detailed experimental protocols and a clear workflow for structural verification are also presented to aid researchers in their analytical endeavors.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the validation of a chemical structure using NMR and MS techniques.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation cluster_comparison Comparative Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acquisition MS_Acquisition MS Data Acquisition Purification->MS_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shift, Coupling) NMR_Acquisition->NMR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis Structure_Validation Structure Validation NMR_Analysis->Structure_Validation MS_Analysis->Structure_Validation Predicted_Data Predicted Spectra Predicted_Data->Structure_Validation Analog_Data Analog Spectra Analog_Data->Structure_Validation

Figure 1. Workflow for the structural validation of a synthesized compound using NMR and MS, including comparison with predicted and analog data.

Predicted and Comparative Spectroscopic Data

To validate the structure of this compound, its predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data are presented below alongside experimental data for two structurally related compounds: 3-aminobiphenyl and 3,3'-bipyridine. This comparative approach allows for a more confident structural assignment.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundRing A (Benzenamine) Protons (ppm)Ring B (Pyridine) Protons (ppm)Other Protons (ppm)
This compound (Predicted) ~7.25 (t), ~6.90 (d), ~6.80 (d), ~6.70 (s)~8.75 (s), ~8.50 (d), ~7.80 (d), ~7.40 (dd)~3.8 (br s, -NH₂)
3-Aminobiphenyl (Experimental) 7.18 (t), 6.88 (d), 6.75 (s), 6.58 (d)7.52 (d), 7.39 (t), 7.28 (t)3.7 (br s, -NH₂)
3,3'-Bipyridine (Experimental) -8.83 (d), 8.58 (dd), 7.95 (dt), 7.42 (ddd)-

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundRing A (Benzenamine) Carbons (ppm)Ring B (Pyridine) Carbons (ppm)
This compound (Predicted) ~147.0 (C-NH₂), ~140.0 (C-C), ~130.0 (CH), ~118.0 (CH), ~115.0 (CH), ~114.0 (CH)~150.0 (CH), ~148.0 (CH), ~136.0 (C-C), ~134.0 (CH), ~124.0 (CH)
3-Aminobiphenyl (Experimental) 146.8, 142.9, 129.5, 117.8, 114.6, 114.3128.8, 127.3, 127.2
3,3'-Bipyridine (Experimental) -148.8, 148.4, 135.5, 134.2, 123.8

Table 3: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Observed m/z (M⁺)Key Fragmentation Peaks (m/z)
This compound (Predicted) C₁₁H₁₀N₂170.21170169 (M-H)⁺, 143 (M-HCN)⁺, 115, 92, 78
3-Aminobiphenyl (Experimental) C₁₂H₁₁N169.22169168 (M-H)⁺, 141, 115, 89
3,3'-Bipyridine (Experimental) C₁₀H₈N₂156.18156155 (M-H)⁺, 130, 104, 78

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

  • ESI-MS Acquisition (for accurate mass and molecular ion):

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • EI-MS Acquisition (for fragmentation pattern):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the presence of key structural motifs. Compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-(Pyridin-3-yl)benzenamine is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive comparison of a typical HPLC method with alternative analytical techniques, supported by detailed experimental protocols and validation data presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation, identification, and quantification of the main compound and its potential impurities. A typical reversed-phase HPLC method is presented below, followed by a comparison with other analytical techniques.

Representative HPLC Method Parameters

ParameterCondition
Column C18 (Octadecylsilyl) silica gel, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Mobile Phase A/B (50:50)

HPLC Method Validation Summary

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1][2][3] The following table summarizes the key validation parameters and typical acceptance criteria as per ICH Q2(R1) guidelines.[1][2][3][4][5]

Validation ParameterTypical Acceptance CriteriaRepresentative Results
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.r² = 0.9995 over a range of 1-150 µg/mL.
Accuracy (Recovery) 98.0% to 102.0% recovery of the analyte in a spiked matrix.99.2% - 101.5%
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).RSD < 2.0% for all robustness parameters.
Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of aromatic amines, each with its own advantages and limitations.[6][7][8]

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity testing.Can be time-consuming, requires solvent disposal.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.High sensitivity and specificity, excellent for volatile impurities and residual solvents.[6][9]Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides molecular weight information for impurity identification, high sensitivity and selectivity.[10]Higher cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, small sample and reagent consumption.Can have lower reproducibility of migration times compared to HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated NMR signal area and the number of protons.No need for a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[8]

Experimental Protocols

Detailed HPLC Method Validation Protocol

This protocol outlines the steps for validating the representative HPLC method described above for the purity determination of this compound.

1. Specificity:

  • Analyze a blank (diluent), a placebo solution, a solution of this compound standard, and a sample solution spiked with known related substances.

  • Demonstrate that there are no interfering peaks at the retention time of this compound.

  • Perform peak purity analysis using a photodiode array (PDA) detector.

2. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., from the LOQ to 120% of the assay concentration).[1]

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy (Recovery):

  • Prepare a placebo mixture and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution of this compound on the same day, by the same analyst, and on the same instrument. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the RSD for the combined results.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting a series of diluted solutions of this compound.

  • LOD is typically determined at an S/N ratio of 3:1, and LOQ at 10:1.

6. Robustness:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the system suitability parameters and the assay results to assess the impact of these changes.

Visualizations

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Development HPLC Method Development Specificity Specificity (Interference Check) Method_Development->Specificity Linearity Linearity (Correlation Coefficient) Specificity->Linearity ICH Q2(R1) Accuracy Accuracy (% Recovery) Linearity->Accuracy Guidelines Precision Precision (RSD %) Accuracy->Precision Guidelines LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Guidelines Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Guidelines Routine_Analysis Routine Purity Analysis Robustness->Routine_Analysis

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational understanding of the HPLC method validation process for the purity assessment of this compound, offering a comparison with alternative techniques to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

References

A Comparative Analysis of 3-(Pyridin-3-yl)benzenamine and 4-(Pyridin-4-yl)benzenamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at two isomeric pyridinylanilines reveals subtle structural differences that may translate to significant variations in their potential as scaffolds for kinase inhibitors and other therapeutic agents. This guide synthesizes available data to offer a comparative perspective on their synthesis, physicochemical properties, and biological significance.

In the landscape of medicinal chemistry, the pyridinylaniline scaffold has emerged as a "privileged" structural motif, particularly in the design of kinase inhibitors. The strategic placement of the nitrogen atom within the pyridine ring can significantly influence the molecule's binding interactions with biological targets, as well as its physicochemical properties. This report provides a comparative analysis of two constitutional isomers: 3-(Pyridin-3-yl)benzenamine and 4-(Pyridin-4-yl)benzenamine, offering insights for researchers and professionals in drug discovery and development. While direct, head-to-head comparative studies are limited, this analysis collates available data on the parent compounds and their derivatives to draw meaningful comparisons.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the pyridine nitrogen from the 3- to the 4-position results in subtle but potentially impactful differences in the physicochemical profiles of these two isomers. A summary of their key computed properties is presented below.

PropertyThis compound4-(Pyridin-4-yl)benzenamine
CAS Number 57976-57-5[1]13296-04-3[2]
Molecular Formula C₁₁H₁₀N₂[1]C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol 170.21 g/mol
XLogP3 1.8Not available in searched results
Topological Polar Surface Area (TPSA) 38.9 ŲNot available in searched results
pKa (Predicted) Not available in searched results6.55 ± 0.10[2]
Appearance Not specified in searched resultsYellow Powder[2]
Melting Point Not available in searched results232-234 °C

Synthesis and Characterization: The Suzuki-Miyaura Coupling Approach

The most versatile and widely employed method for the synthesis of both this compound and 4-(Pyridin-4-yl)benzenamine is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a straightforward route to these biaryl amines.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of pyridinylanilines. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Appropriate bromopyridine (3-bromopyridine or 4-bromopyridine) (1.0 equiv)

  • Corresponding aminophenylboronic acid or its ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, DMF, Toluene)

Procedure:

  • In a flame-dried round-bottom flask, combine the bromopyridine, aminophenylboronic acid derivative, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data: While specific, directly comparable characterization data for both parent compounds from a single source is not readily available, ¹H NMR and mass spectrometry data have been reported for 4-(Pyridin-4-yl)benzenamine.

  • 4-(Pyridin-4-yl)benzenamine: ¹H NMR (400 MHz, d6-DMSO) δ 8.81 (s, 2H), 8.25 (s, 2H), 7.76 (d, J = 8.7 Hz, 2H), 6.87 (m, 2H), 2.09 (s, 2H). Mass spectrometry (ESI) m/z 171 [M + H]⁺.[3] High-resolution mass spectrometry (HRMS) calculated for C₁₁H₁₁N₂ [M+H]⁺: 171.0917, found: 171.0938.[3]

G cluster_synthesis Suzuki-Miyaura Coupling Workflow start Start reactants Combine Reactants: - Bromopyridine - Aminophenylboronic acid - Palladium Catalyst - Base start->reactants inert Establish Inert Atmosphere reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: Pyridinylbenzenamine purify->product

A generalized workflow for the synthesis of pyridinylbenzenamines via Suzuki-Miyaura coupling.

Biological Activity and Significance in Drug Discovery

Both this compound and 4-(Pyridin-4-yl)benzenamine serve as crucial building blocks for a variety of pharmacologically active compounds, most notably as inhibitors of protein kinases. The pyridine nitrogen is often key to their activity, forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[3][4][5]

4-(Pyridin-4-yl)benzenamine: A Privileged Scaffold

The 4-(pyridin-4-yl)aniline core is widely recognized as a "privileged scaffold" in the design of kinase inhibitors.[3][4] Its derivatives have shown potent inhibitory activity against a range of kinases involved in cancer and inflammatory diseases, including:

  • p38 MAP Kinase: This kinase is a key player in inflammatory signaling pathways.[6]

  • c-Met: A receptor tyrosine kinase implicated in tumor growth and metastasis.[6]

  • VEGFR, JNK, and PI3K: These kinases are involved in critical cellular processes such as angiogenesis, apoptosis, and cell survival.[3]

The aniline moiety of the 4-(pyridin-4-yl)aniline scaffold provides a convenient point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[3][4]

This compound: A Versatile Building Block

While perhaps less frequently cited as a "privileged" scaffold compared to its 4-isomer, derivatives of this compound have also demonstrated significant biological activity. Notably, this scaffold is a key component in the synthesis of:

  • Bcr-Abl inhibitors: A series of pyridin-3-yl pyrimidines have been synthesized and evaluated for their potent inhibitory activity against the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia.[7]

  • CDK2 inhibitors: Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been designed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[8]

  • Anticancer agents inducing methuosis: Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide have been identified as potent inducers of methuosis, a form of non-apoptotic cell death, in cancer cells.[9][10]

Structure-Activity Relationship (SAR) Insights

The position of the nitrogen atom in the pyridine ring is a critical determinant of the biological activity of pyridinylaniline-based kinase inhibitors. This is due to its role in forming a hydrogen bond with the hinge region of the kinase. The different spatial orientation of the nitrogen in the 3- and 4-positions leads to distinct vectoral projections of substituents on the aniline ring within the ATP-binding pocket.

Although direct comparative SAR data for the parent compounds is scarce, studies on related series of inhibitors suggest that the 4-pyridinyl motif often provides a more optimal geometry for hinge binding in many kinases. However, the 3-pyridinyl scaffold can be effectively utilized to orient substituents into different regions of the active site, potentially leading to altered selectivity profiles.

Signaling Pathways

The primary signaling pathways targeted by derivatives of both this compound and 4-(Pyridin-4-yl)benzenamine are those driven by protein kinases. A prominent example is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Many inhibitors based on the pyridinylaniline scaffold are designed to be ATP-competitive, blocking the kinase's ability to phosphorylate downstream substrates and thereby inhibiting the signaling cascade.

G cluster_pathway Generic Kinase Inhibitor Action on a Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Intracellular Kinase (e.g., PI3K, Akt, mTOR) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Pyridinylaniline-based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding ATP ATP ATP->Kinase

A simplified diagram illustrating the mechanism of action of pyridinylaniline-based kinase inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Serially dilute the test compounds in DMSO.

  • Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Add the kinase enzyme and substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Both this compound and 4-(Pyridin-4-yl)benzenamine are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors. The 4-isomer is a well-established privileged scaffold, while the 3-isomer offers opportunities for exploring different vectoral orientations within the kinase active site. The choice between these two scaffolds will depend on the specific kinase target and the desired structure-activity relationship. The synthetic accessibility of both isomers via Suzuki-Miyaura coupling makes them attractive starting points for the design and synthesis of novel therapeutic agents. Further head-to-head comparisons of these and other pyridinylaniline isomers are warranted to build a more comprehensive understanding of their structure-activity relationships and to guide the rational design of next-generation kinase inhibitors.

References

Spectroscopic Comparison of Pyridinyl-Benzenamine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pyridinyl-benzenamine isomers, focusing on UV-Vis, NMR, and FT-IR spectroscopic techniques. The objective is to offer a comprehensive resource for the identification and differentiation of these isomers, which are prevalent structural motifs in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for isomer differentiation.

Introduction to Pyridinyl-Benzenamine Isomers

Pyridinyl-benzenamine isomers consist of a pyridine ring and a benzene ring linked by a nitrogen atom. The constitutional isomerism arises from the point of attachment of the amino group to the pyridine ring and the position of the nitrogen atom within the linkage. This guide will focus on two main classes: N-phenylpyridinamines (where the nitrogen is the linking atom) and aminophenylpyridines (where the amino group is a substituent on the phenyl ring which is attached to the pyridine). The subtle structural differences between these isomers lead to distinct spectroscopic signatures, which can be leveraged for their unambiguous identification.

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for representative pyridinyl-benzenamine isomers. Data for some unsubstituted parent compounds is supplemented with data from closely related derivatives to provide a comprehensive overview.

N-Phenylpyridinamine Isomers
IsomerUV-Vis (λmax, nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (ν, cm⁻¹)
N-Phenylpyridin-2-amine ~275, ~320Pyridine-H: ~8.2 (H6), ~7.5 (H4), ~6.8 (H5), ~6.7 (H3)Phenyl-H: ~7.6 (ortho), ~7.3 (meta), ~7.0 (para)NH: ~8.5 (broad s)Pyridine-C: ~157 (C2), ~148 (C6), ~138 (C4), ~115 (C5), ~108 (C3)Phenyl-C: ~142 (ipso), ~129 (meta), ~122 (para), ~120 (ortho)N-H stretch: ~3250C-N stretch: ~1315Aromatic C=C/C=N stretch: 1600-1450
N-Phenylpyridin-3-amine Not readily availablePyridine-H: ~8.4 (H2), ~8.2 (H6), ~7.2-7.4 (H4, H5)Phenyl-H: ~7.3 (meta), ~7.1 (ortho), ~6.9 (para)NH: (broad s)Pyridine-C: ~144 (C3), ~142 (C2), ~140 (C6), ~124 (C4), ~123 (C5)Phenyl-C: ~141 (ipso), ~130 (meta), ~123 (para), ~119 (ortho)N-H stretch: ~3280C-N stretch: ~1300Aromatic C=C/C=N stretch: 1610-1470
N-Phenylpyridin-4-amine Not readily availablePyridine-H: ~8.3 (H2, H6), ~6.8 (H3, H5)Phenyl-H: ~7.4 (meta), ~7.2 (ortho), ~7.1 (para)NH: (broad s)Pyridine-C: ~151 (C4), ~150 (C2, C6), ~109 (C3, C5)Phenyl-C: ~139 (ipso), ~130 (meta), ~124 (para), ~122 (ortho)N-H stretch: ~3240C-N stretch: ~1320Aromatic C=C/C=N stretch: 1600-1500
Aminophenylpyridine Isomers
IsomerUV-Vis (λmax, nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (ν, cm⁻¹)
4-(Pyridin-2-yl)aniline ~250, ~330Pyridine-H: ~8.6 (H6), ~7.7 (H3, H4, H5)Phenyl-H: ~7.8 (ortho to pyridine), ~6.7 (ortho to NH₂)NH₂: ~3.8 (broad s)Pyridine-C: ~157 (C2), ~149 (C6), ~136 (C4), ~121 (C5), ~120 (C3)Phenyl-C: ~148 (C-NH₂), ~129 (ortho to pyridine), ~127 (ipso), ~115 (ortho to NH₂)N-H stretch: ~3450 (asym), ~3350 (sym)C-N stretch: ~1280Aromatic C=C/C=N stretch: 1620-1480
4-(Pyridin-3-yl)aniline Not readily availablePyridine-H: ~8.8 (H2), ~8.5 (H6), ~7.8 (H4), ~7.4 (H5)Phenyl-H: ~7.5 (ortho to pyridine), ~6.8 (ortho to NH₂)NH₂: (broad s)Pyridine-C: ~148 (C2, C6), ~134 (C4), ~133 (C3), ~124 (C5)Phenyl-C: ~147 (C-NH₂), ~129 (ipso), ~128 (ortho to pyridine), ~116 (ortho to NH₂)N-H stretch: ~3430 (asym), ~3360 (sym)C-N stretch: ~1290Aromatic C=C/C=N stretch: 1610-1470
4-(Pyridin-4-yl)aniline Not readily availablePyridine-H: ~8.6 (H2, H6), ~7.5 (H3, H5)Phenyl-H: ~7.6 (ortho to pyridine), ~6.8 (ortho to NH₂)NH₂: (broad s)Pyridine-C: ~150 (C2, C6), ~146 (C4), ~122 (C3, C5)Phenyl-C: ~148 (C-NH₂), ~129 (ipso), ~128 (ortho to pyridine), ~116 (ortho to NH₂)N-H stretch: ~3440 (asym), ~3370 (sym)C-N stretch: ~1285Aromatic C=C/C=N stretch: 1600-1480

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyridinyl-benzenamine isomers.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax).

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on known substituent effects and coupling patterns.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Data Acquisition: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H, C-N, and aromatic C=C/C=N stretches.[1][2][3][4]

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between pyridinyl-benzenamine isomers based on their key spectroscopic features.

Spectroscopic_Differentiation_Workflow start Unknown Pyridinyl-benzenamine Isomer ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis nh_stretch N-H Stretch Pattern ftir->nh_stretch nh_position ¹H NMR NH Signal nmr->nh_position pyridine_pattern ¹H NMR Pyridine Signal Pattern nmr->pyridine_pattern lambda_max λmax Comparison uv_vis->lambda_max primary_amine Two N-H Stretches (Aminophenylpyridine) nh_stretch->primary_amine Two bands secondary_amine One N-H Stretch (N-Phenylpyridinamine) nh_stretch->secondary_amine One band isomer_2 N-Phenylpyridin-2-amine pyridine_pattern->isomer_2 Distinct 4-proton system isomer_3 N-Phenylpyridin-3-amine pyridine_pattern->isomer_3 Complex multiplet isomer_4 N-Phenylpyridin-4-amine pyridine_pattern->isomer_4 Two doublets (AA'BB') lambda_max->isomer_2 Red-shifted lambda_max->isomer_4 Blue-shifted primary_amine->pyridine_pattern secondary_amine->pyridine_pattern

Caption: Workflow for Isomer Differentiation.

This guide serves as a foundational resource for the spectroscopic analysis of pyridinyl-benzenamine isomers. Researchers are encouraged to consult specific literature for more detailed data on substituted analogs and to consider the influence of solvent and concentration on spectroscopic measurements.

References

A Comparative Guide to the Biological Activity of 3-(Pyridin-3-yl)benzenamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of novel synthesized 3-(Pyridin-3-yl)benzenamine derivatives. The objective is to present the biological activities of these compounds, supported by experimental data, to aid in the evaluation of their therapeutic potential. The information herein is intended to guide further research and development in the field of oncology.

Introduction

The this compound scaffold is a promising pharmacophore in the development of novel anticancer agents. Its structural similarity to known kinase inhibitors has prompted the synthesis and evaluation of various derivatives for their potential to inhibit cancer cell proliferation. This guide focuses on a series of novel 6-methyl-N1-(4-(pyridin-3-yl) pyrimidin-2-yl) benzene-1,3-diamine derivatives and their cytotoxic effects against human lung cancer cells.

Data Presentation: Anticancer Activity

The in vitro cytotoxic activity of three novel this compound derivatives was evaluated against the A549 human lung cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are presented in Table 1. The results are compared with the established tyrosine kinase inhibitor, imatinib, which served as a reference drug.

Table 1: Cytotoxic Activity of this compound Derivatives against A549 Lung Cancer Cells

Compound IDChemical StructureIC50 (µM)[1]
IIA N-(3-amino-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine1.892
IIB N-(3-(butyrylamino)-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine0.229
IIC N-(3-benzamido-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine1.544
Imatinib Reference Drug2.479

Data sourced from a study by Abdel-azem et al. (2023).[1]

The data indicates that all three synthesized compounds exhibited potent cytotoxic activity against the A549 cell line, with IC50 values lower than the reference drug, imatinib. Notably, compound IIB , which features a butyrylamino group, demonstrated the highest potency, being approximately ten times more active than imatinib.[1] This suggests that the nature of the substituent on the benzenamine ring plays a crucial role in the anticancer activity of these derivatives.

Experimental Protocols

A detailed methodology for the key in vitro cytotoxicity assay is provided below. This protocol is a standard guideline and may require optimization based on specific cell lines and laboratory conditions.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[2][3][4]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2][3] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Signaling Pathway

The potent activity of the this compound derivatives, particularly in comparison to imatinib, suggests a potential mechanism of action involving the inhibition of tyrosine kinase signaling pathways, which are often dysregulated in cancer. The following diagram illustrates a simplified overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

RTK_Signaling_Pathway cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor Autophosphorylation P1 P P1->RTK P2 P P2->RTK P3 P P3->RTK P4 P P4->RTK Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Nucleus Nucleus

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the cytotoxic activity of novel compounds using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 add_compounds Add Serial Dilutions of This compound Derivatives incubate1->add_compounds incubate2 Incubate for 48-72h (Compound Exposure) add_compounds->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (Dissolve Formazan) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Cell Viability and IC50 Values read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

References

In-vitro testing of 3-(Pyridin-3-yl)benzenamine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, pyridine derivatives have emerged as a promising class of compounds with significant potential in oncology. Their versatile structure allows for modifications that can lead to potent and selective inhibition of cancer cell growth. This guide provides a comparative analysis of the in-vitro anticancer activity of various pyridine-based derivatives, supported by experimental data and detailed methodologies. While specific data on 3-(Pyridin-3-yl)benzenamine derivatives is limited in publicly accessible literature, this guide will focus on structurally related pyridine-containing compounds to illustrate their therapeutic potential.

Comparative Cytotoxicity of Pyridine Derivatives

The in-vitro efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of selected pyridine derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineCancer TypeIC50 ValueReference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amidesCompound IIBA549Lung Cancer0.229 µM[1]
Indolyl-pyridin-3-yl-amines1HIPACalu-3Lung Cancer285.99 µg/ml[2]
MCF-7Breast Cancer491.26 µg/ml[2]
Diphenyl 1-(pyridin-3-yl)ethylphosphonatesCompounds 1-5HepG2Liver CancerSignificant Cytotoxicity[3]
MCF7Breast CancerSignificant Cytotoxicity[3]
N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamidesCompound 17ePC-3Prostate Cancer80 nM[4]
Pyridin-2-yl estra-1,3,5(10)-triene derivatives3-Benzyloxy (17E)-pycolinilidene derivative 9MDA-MB-231Breast CancerPromising Antitumor Potential[5]

Experimental Protocols

The determination of cytotoxic activity is a critical first step in the evaluation of potential anticancer compounds.[6] The MTT assay is a widely used colorimetric method for assessing cell viability and metabolic activity.[7]

MTT Assay Protocol for Cell Viability

This protocol outlines the steps for determining the IC50 values of test compounds against adherent cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

  • The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent, such as DMSO.[8]

  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations. A vehicle control containing the same concentration of the solvent is also prepared.[8]

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound or the vehicle control.[8]

  • The plates are then incubated for a specified period, typically 24 to 72 hours.[8]

3. MTT Addition and Incubation:

  • After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8]

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.[8]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.[8]

  • 100 µL of a solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.[8]

  • The plate is gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[8]

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • A dose-response curve is generated by plotting the percentage of cell viability against the compound concentration, from which the IC50 value is determined.[8]

Visualizing Experimental and Biological Processes

Diagrams are essential tools for illustrating complex workflows and biological pathways. The following diagrams, created using the DOT language, depict a standard workflow for in-vitro cytotoxicity testing and a hypothetical signaling pathway that could be targeted by pyridine derivatives.

experimental_workflow cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding incubation_adhesion Overnight Incubation for Adhesion seeding->incubation_adhesion treatment Treatment of Cells with Compounds incubation_adhesion->treatment compound_prep Preparation of Pyridine Derivatives compound_prep->treatment incubation_treatment Incubation (24-72h) treatment->incubation_treatment mtt_addition MTT Reagent Addition incubation_treatment->mtt_addition incubation_mtt Incubation (2-4h) mtt_addition->incubation_mtt solubilization Formazan Solubilization incubation_mtt->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 Value Calculation absorbance->calculation

Experimental workflow for in-vitro cytotoxicity testing of pyridine derivatives.

Many pyridine derivatives exert their anticancer effects by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival.[9] For instance, some derivatives function as kinase inhibitors, interfering with pathways that initiate tumor growth.[9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR, EGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF gene_expression gene_expression TF->gene_expression Gene Expression proliferation Cell Proliferation & Survival gene_expression->proliferation angiogenesis Angiogenesis gene_expression->angiogenesis inhibitor Pyridin-3-yl Derivative inhibitor->RTK Inhibition inhibitor->PI3K Inhibition inhibitor->mTOR Inhibition

Hypothetical signaling pathway inhibited by a pyridine-based compound.

Conclusion

The studies highlighted in this guide demonstrate the significant potential of pyridine-based compounds as a scaffold for the development of novel anticancer agents. The presented data, though not exhaustive for the specific this compound core, showcases the potent in-vitro cytotoxic activity of various pyridine derivatives against a range of cancer cell lines. The methodologies provided for in-vitro testing serve as a foundation for the evaluation of new chemical entities. The visualization of experimental workflows and signaling pathways aids in understanding the process of drug screening and the potential mechanisms of action of these compounds. Further research into the synthesis and biological evaluation of a wider array of this compound derivatives is warranted to fully explore their therapeutic promise in the field of oncology.

References

A Comparative Guide to Catalysts for the Synthesis of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(pyridin-3-yl)benzenamine is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data from the literature, to aid researchers in selecting the optimal conditions for their specific needs.

The primary synthetic routes to this compound involve cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions typically employ transition metal catalysts, with palladium complexes being the most extensively studied. However, catalysts based on copper and nickel are also utilized, offering potential advantages in terms of cost and reactivity.

Comparative Performance of Catalytic Systems

The following tables summarize quantitative data for the synthesis of this compound and analogous compounds using different catalytic systems. It is important to note that direct comparative studies for the specific target molecule are limited; therefore, some data is extrapolated from reactions with structurally similar substrates to provide a predictive analysis.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, in this case, between an organoboron compound and an organic halide.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃3-Bromopyridine, PhenyltrifluoroborateK₂CO₃Water100195[1]
Pd(dppf)Cl₂3-Bromopyridine, Phenylboronic acidK₃PO₄Dioxane/H₂O801288[2]
[Pd(IPr)(μ-Cl)Cl]₂Benzoyl chloride, Phenylboronic acidK₂CO₃Toluene60488[3]
Pd₂(dba)₃ / SPhosAryl Halide, Arylboronic acidK₃PO₄1,4-Dioxane100N/AHigh[4]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / X-Phos2-Bromo-3-benzyloxyestrone, AnilineCs₂CO₃Toluene1002485-95[5]
Pd(OAc)₂ / BINAPAryl Bromide, Primary AmineNaOtBuToluene802-2470-95[6]
Pd₂(dba)₃ / RuPhosAryl Chloride, Secondary AmineNaOtBuTolueneRT1High[7]
Pd(OAc)₂ / DavePhosAryl Halide, IndoleCs₂CO₃Dioxane100N/AGood[8]

Table 3: Copper-Catalyzed and Other Catalytic Systems

Copper-based catalysts offer a more economical alternative to palladium for C-N and C-C bond formation, although they may require harsher reaction conditions.

Catalyst SystemReaction TypeReactantsSolventTemp. (°C)Time (h)Yield (%)Reference
CuIThree-componentAldehyde, 2-Aminopyridine, AlkyneEtOH80683[9]
Cu(OAc)₂Oxidative Cyclization2-Aminopyridine, CinnamaldehydeDMF110N/AGood[10]
MgO NanoparticlesAmide SynthesisCarboxylic acid, AmineCHCl₃RT0.75-185-95[11][12][13]
TrimethylamineAmide SynthesisCarboxylic acid, AmineCHCl₃RT578-91[11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[2]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 3-bromopyridine, 3-aminophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of 3-bromopyridine.[14] Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 3-Benzenamine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by 3-bromopyridine and 3-benzenamine.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and catalytic cycles for the synthesis of this compound.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start 3-Bromopyridine + 3-Aminophenylboronic Acid s_reaction Reaction Mixture s_start->s_reaction s_cat Pd(0) Catalyst + Ligand s_cat->s_reaction s_base Base (e.g., K3PO4) s_base->s_reaction s_solvent Solvent (e.g., Dioxane/H2O) s_solvent->s_reaction s_heat Heating (80-100°C) s_reaction->s_heat s_product This compound s_heat->s_product s_purify Workup & Purification s_product->s_purify s_final Final Product s_purify->s_final b_start 3-Bromopyridine + 3-Benzenamine b_reaction Reaction Mixture b_start->b_reaction b_cat Pd(0) Precatalyst + Ligand b_cat->b_reaction b_base Base (e.g., NaOtBu) b_base->b_reaction b_solvent Anhydrous Solvent (e.g., Toluene) b_solvent->b_reaction b_heat Heating (80-110°C) b_reaction->b_heat b_product This compound b_heat->b_product b_purify Workup & Purification b_product->b_purify b_final Final Product b_purify->b_final

Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig syntheses.

Catalytic_Cycles cluster_suzuki_cycle Suzuki-Miyaura Catalytic Cycle cluster_buchwald_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim B_Pd0 Pd(0)L2 B_OxAdd Ar-Pd(II)-X(L2) B_Pd0->B_OxAdd Oxidative Addition (Ar-X) B_AmineCoord [Ar-Pd(II)-X(L2)(R2NH)] B_OxAdd->B_AmineCoord Amine Coordination B_Amido Ar-Pd(II)-NR2(L2) B_AmineCoord->B_Amido Deprotonation (Base) B_Amido->B_Pd0 Reductive Elimination B_RedElim_Prod Ar-NR2 B_Amido->B_RedElim_Prod

References

A Comparative Guide to the Synthetic Routes of 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and alternative synthetic routes to 3-(Pyridin-3-yl)benzenamine, a key building block in pharmaceutical and materials science. The methodologies discussed include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and a one-pot condensation approach, each offering distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

At a Glance: Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationOne-Pot Sulfonamide Formation & Reduction (Proposed)
Bond Formed C-CC-NC-N
Key Reactants 3-Bromopyridine, 3-Aminophenylboronic Acid3-Bromopyridine, Aniline3-Aminopyridine, Benzenesulfonyl Chloride
Catalyst Palladium(0) complexPalladium(0) complexNone required for initial condensation
Typical Yield Moderate to HighModerate to HighHigh (for sulfonamide)
Reaction Conditions Mild to elevated temperatures, aqueous or organic solventsMild to elevated temperatures, anhydrous organic solventsRoom temperature for condensation, then reduction
Key Advantages Well-established, high functional group toleranceDirect C-N bond formation, broad amine scopePotentially fewer steps, avoids palladium catalysis in the key bond-forming step
Key Disadvantages Requires synthesis of boronic acid precursorRequires specialized ligands, sensitive to air and moistureRequires a subsequent reduction step, introduces a sulfonyl group that must be removed

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this reaction typically involves the palladium-catalyzed cross-coupling of a pyridine halide with an aminophenylboronic acid.

Experimental Protocol

A proposed protocol based on the synthesis of structurally similar compounds is as follows:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 3-Bromopyridine, 3-Aminophenylboronic Acid, Base, and Pd Catalyst solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up and Extraction monitor->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the direct formation of carbon-nitrogen bonds, catalyzed by palladium complexes. This approach allows for the coupling of an aryl halide with an amine. For the synthesis of this compound, this would involve the reaction of 3-bromopyridine with aniline or a protected aniline.

Experimental Protocol

A general protocol adapted from the amination of similar halo-pyridines is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq) in a Schlenk tube.

  • Reagent Addition: Add 3-bromopyridine (1.0 eq) and aniline (1.2 eq) to the tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NHR')L_n pd_complex->amido_complex Amine Coordination & Deprotonation (R'NH2, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Route 3: One-Pot Sulfonamide Formation and Potential Reduction (A Proposed Alternative)

Inspired by the high-yielding, one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide[1], a potential alternative route to this compound could involve the formation of an N-aryl sulfonamide followed by a subsequent reduction of the sulfonyl group. This method avoids the use of palladium catalysts in the C-N bond formation step.

Proposed Experimental Protocol

Step 1: Synthesis of N-(3-bromophenyl)benzenesulfonamide

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in a suitable solvent like pyridine or in a biphasic system with a base like sodium carbonate.

  • Reagent Addition: Cool the solution in an ice bath and slowly add benzenesulfonyl chloride (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Work-up: Acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain N-(3-bromophenyl)benzenesulfonamide.

Step 2: Suzuki-Miyaura Coupling

  • Couple the resulting N-(3-bromophenyl)benzenesulfonamide with pyridine-3-boronic acid using standard Suzuki-Miyaura conditions as described in Route 1 to form N-(3-(pyridin-3-yl)phenyl)benzenesulfonamide.

Step 3: Deprotection of the Sulfonamide

  • The final step would involve the reductive cleavage of the sulfonamide group to yield the target aniline. This can be achieved using various reducing agents, such as sodium amalgam or samarium iodide.

Logical Flow of the Proposed Alternative Route

start 3-Bromoaniline sulfonamide N-(3-bromophenyl) benzenesulfonamide start->sulfonamide Sulfonylation coupled_sulfonamide N-(3-(pyridin-3-yl)phenyl) benzenesulfonamide sulfonamide->coupled_sulfonamide Suzuki Coupling product This compound coupled_sulfonamide->product Reduction

Caption: Proposed alternative synthetic pathway.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, cost, available starting materials, and desired purity.

  • The Suzuki-Miyaura coupling offers a reliable and well-documented path, particularly if the corresponding boronic acid is readily available.

  • The Buchwald-Hartwig amination provides a more direct approach to the C-N bond but may require more stringent anhydrous conditions and specialized ligands.

  • The proposed sulfonamide-based route presents a potentially cost-effective and palladium-free alternative for the key C-N bond-forming step, though it involves more synthetic steps overall.

Further optimization of each of these routes may be necessary to achieve the desired yield and purity for specific applications.

References

Comparative Analysis of Antibacterial Efficacy: 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives versus Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

A Benchmarking Guide for Researchers in Drug Development

This guide provides a comparative analysis of the antibacterial efficacy of novel 3-(pyridin-3-yl)-2-oxazolidinone derivatives against the established antibiotic, linezolid. The data presented is intended for researchers, scientists, and professionals in the field of drug development to inform further research and discovery of new antimicrobial agents. It is important to note that the derivatives discussed herein are structurally related to, but distinct from, 3-(Pyridin-3-yl)benzenamine. The presented data is based on in-vitro studies evaluating the Minimum Inhibitory Concentrations (MIC) of these compounds against a panel of clinically relevant Gram-positive bacteria.

Quantitative Data Summary

The antibacterial activity of the synthesized 3-(pyridin-3-yl)-2-oxazolidinone derivatives and the reference drug, linezolid, was determined against five Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC) in µg/mL for each compound is summarized in the table below. Lower MIC values indicate greater antibacterial potency.

CompoundStaphylococcus aureus (ATCC25923)Streptococcus pneumoniae (ATCC49619)Enterococcus faecalis (ATCC29212)Bacillus subtilis (ATCC6633)Staphylococcus xylosus (ATCC35924)
Linezolid 11212
Compound 21b 21424
Compound 21d 10.5212
Compound 21e 21424
Compound 21f 11212

Data sourced from a study on the synthesis and biological evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents.[1]

Key Observations:

  • Several of the novel 3-(pyridin-3-yl)-2-oxazolidinone derivatives demonstrated potent antibacterial activity, with MIC values comparable to or, in some cases, better than linezolid.[1]

  • Compound 21d exhibited the most promising activity, with an MIC of 0.5 µg/mL against Streptococcus pneumoniae, which is more potent than linezolid (MIC of 1 µg/mL).[1]

  • Compounds 21d and 21f showed antibacterial efficacy equivalent to linezolid against Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus.[1]

  • Compounds 21b and 21e displayed slightly higher MIC values compared to linezolid across most of the tested strains.[1]

Linezolid is an established oxazolidinone antibiotic effective against a majority of Gram-positive bacteria that cause disease, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Its MIC values for streptococci, enterococci, and staphylococci are typically in the range of 0.5 to 4 mg/L.[3][4]

Experimental Protocols

The antibacterial activity of the compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[5][6][7]

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

    • A suspension of the bacterial colonies is prepared in a sterile saline solution.

    • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • The standardized inoculum is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Antimicrobial Agent Dilutions:

    • Stock solutions of the test compounds and the reference antibiotic (linezolid) are prepared.

    • Serial two-fold dilutions of the antimicrobial agents are made in the broth medium in a 96-well microtiter plate.[7]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacterial inoculum, no antimicrobial agent) and a negative control (broth only).

    • The microtiter plates are incubated at 37°C for 16-20 hours.[5]

  • Determination of MIC:

    • After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[6]

Visualizations

Below are diagrams illustrating the experimental workflow for determining the antibacterial efficacy of the compounds and a logical diagram comparing their performance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Experimental Workflow for MIC Determination.

Comparison_Diagram cluster_compounds Compounds cluster_efficacy Efficacy Linezolid Linezolid (Reference) High_Efficacy High Efficacy Linezolid->High_Efficacy Derivative_21d Derivative 21d Derivative_21d->High_Efficacy Derivative_21f Derivative 21f Comparable_Efficacy Comparable Efficacy Derivative_21f->Comparable_Efficacy Other_Derivatives Other Derivatives (21b, 21e) Moderate_Efficacy Moderate Efficacy Other_Derivatives->Moderate_Efficacy

Efficacy Comparison of Derivatives to Linezolid.

References

A Comparative Analysis of the Anticancer Efficacy of 3-(Pyridin-3-yl)benzenamine Derivatives and Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anticancer activities of novel 3-(pyridin-3-yl)benzenamine derivatives against the established tyrosine kinase inhibitor, Imatinib. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the assays cited, and visualizations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of various pyridine derivatives, including those structurally related to this compound, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below for comparison with Imatinib.

Compound/DerivativeCell LineIC50 (µM)Reference
Imatinib K562 (CML)0.08[1]
A549 (Lung Cancer)65.4[1]
Nalm-6 (ALL)16.09[2]
MDA-MB-231 (Breast Cancer)35.50[3]
Compound 3b (3,3-difluoro-5-methyl derivative) K562 (CML)35.8[1]
Compound 3a (3,3-difluorinated derivative) A549 (Lung Cancer)7.2[1]
Compound 3c (5-chloro-3,3-difluorinated derivative) A549 (Lung Cancer)6.4[1]
Compound 3d (5-bromo-3,3-difluorinated derivative) A549 (Lung Cancer)7.3[1]
Compound 9 Nalm-6 (ALL)1.639[2]
Compound 10 Nalm-6 (ALL)28.73[2]
Compound 4f (Imamine-1,3,5-triazine derivative) MDA-MB-231 (Breast Cancer)6.25[3]
Compound 4k (Imamine-1,3,5-triazine derivative) MDA-MB-231 (Breast Cancer)8.18[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the anticancer activities of this compound derivatives and Imatinib.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., K562, A549, Nalm-6, MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Imatinib, this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as BCR-ABL.

  • Reaction Mixture Preparation: The inhibitory activity against the target kinase (e.g., CDK2/cyclin A2) is measured using a kinase assay kit. The reaction is performed in a buffer containing the enzyme, a specific substrate, ATP, and various concentrations of the inhibitor.[4]

  • Incubation: The reaction mixture is incubated at 30°C for a specified time to allow for the phosphorylation of the substrate.[4]

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.[4]

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Visualizations

Signaling Pathway of Imatinib and Related Derivatives

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML) and other cancers.[5][6][7] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[8] Many this compound derivatives are designed to target the same ATP-binding site on the ABL kinase domain.[2][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor BCR_ABL BCR-ABL Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Imatinib Imatinib / Pyridine Derivative Imatinib->BCR_ABL Inhibition

Caption: Mechanism of action of Imatinib and related pyridine derivatives.

General Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of new chemical entities involves a series of in vitro and in vivo experiments. A generalized workflow is depicted below.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Lines Selection of Cancer Cell Lines Purification->Cell_Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assay IC50_Determination->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis Animal_Model Tumor Xenograft Animal Model Pathway_Analysis->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Model->Efficacy_Toxicity

Caption: Generalized workflow for anticancer drug discovery and evaluation.

References

Physicochemical Property Comparison of Substituted Pyridinylanilines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinylanilines represent a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and modulators of nicotinic acetylcholine receptors. The therapeutic efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their physicochemical properties. Understanding and optimizing properties such as acidity (pKa), lipophilicity (logP), and solubility are critical for successful drug development.

Data Presentation

A direct quantitative comparison of physicochemical properties for a series of substituted pyridinylanilines is hampered by the lack of a unified, publicly available dataset. Researchers are encouraged to apply the standardized protocols outlined below to their specific series of compounds to generate comparable data.

Experimental Protocols

The following sections detail standardized methods for determining the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP), two fundamental physicochemical properties in drug discovery.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug molecules, it governs the extent of ionization at a given pH, which in turn influences solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl). Standardize the NaOH solution.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.

    • Accurately weigh and dissolve the substituted pyridinylaniline sample in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a final concentration of approximately 1 mM.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel.

    • Add the KCl solution to maintain a constant ionic strength.

    • If the compound is a base, acidify the solution to approximately pH 2 with the 0.1 M HCl solution.

    • Place the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare & Standardize Titrant (e.g., 0.1M NaOH) start_titration Place Analyte in Vessel with Electrode & Stirrer prep_solutions->start_titration prep_sample Prepare Analyte Solution (Substituted Pyridinylaniline) prep_sample->start_titration calibrate_ph Calibrate pH Meter with Standard Buffers calibrate_ph->start_titration add_titrant Add Increments of Titrant start_titration->add_titrant record_ph Record pH after Each Addition add_titrant->record_ph record_ph->add_titrant plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve find_ep Determine Equivalence Point (Inflection Point) plot_curve->find_ep calc_pka Calculate pKa (pH at Half-Equivalence Point) find_ep->calc_pka

Experimental workflow for pKa determination.
Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It plays a crucial role in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). The shake-flask method is the traditional and most reliable method for logP determination.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

  • Sample Preparation:

    • Prepare a stock solution of the substituted pyridinylaniline in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The final concentration of the compound should be low enough to avoid saturation in either phase.

  • Partitioning:

    • Securely cap the tube and shake it gently for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient: logP = log10([Concentration]octanol / [Concentration]aqueous).

Mandatory Visualization

Nicotinic Acetylcholine Receptor Signaling Pathway

Substituted pyridinylanilines have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs). Activation of these ligand-gated ion channels can trigger various downstream signaling cascades that are implicated in neuronal survival and other cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel ligand Substituted Pyridinylaniline ligand->nAChR Binds to PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Phosphorylates (activates) Cell_Survival Promotes Cell Survival Bcl2->Cell_Survival Inhibits Apoptosis

Navigating Synthetic Pathways to 3-(Pyridin-3-yl)benzenamine: A Comparative Analysis of By-product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision, balancing yield, cost, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of common synthetic routes to 3-(Pyridin-3-yl)benzenamine, a key intermediate in the synthesis of various pharmaceuticals. The focus is on the by-products generated in three prominent cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Understanding and controlling these impurities is paramount for ensuring the safety and efficacy of the final drug product.

Executive Summary

The synthesis of this compound is most commonly achieved through carbon-nitrogen (C-N) or carbon-carbon (C-C) bond-forming reactions. This analysis delves into the by-product profiles of three such methods. While the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are palladium-catalyzed reactions known for their efficiency and broad substrate scope, they are not without their challenges in by-product formation. The copper-catalyzed Ullmann condensation, a more traditional method, often requires harsher conditions which can lead to a different set of impurities. This guide presents a summary of potential by-products, detailed experimental protocols for both synthesis and analysis, and a logical workflow for route selection based on impurity profiles.

Comparison of By-products in Synthetic Routes

The choice of synthetic strategy significantly impacts the types and quantities of impurities. A summary of common by-products associated with each route is presented below. It is important to note that the specific percentages of these by-products can vary depending on the precise reaction conditions, catalyst system, and purity of starting materials.

Synthetic RouteReactantsCommon By-productsTypical Analytical Techniques
Suzuki-Miyaura Coupling 3-Aminophenylboronic acid (or ester) + 3-Bromopyridine (or 3-Chloropyridine)- Homocoupling products (e.g., 3,3'-bipyridine, biphenyl-3,3'-diamine)- Phenylated impurities from phosphine ligands- Boronic acid-related impurities (e.g., boric acid)HPLC-MS, GC-MS, NMR
Buchwald-Hartwig Amination 3-Bromoaniline + Pyridine-3-boronic acid (or 3-Aminopyridine + 3-Bromobenzene)- Hydrodehalogenation of the aryl halide starting material- Products of β-hydride eliminationHPLC-MS, GC-MS, NMR
Ullmann Condensation 3-Bromoaniline + 3-Aminopyridine- Products from competitive C-O coupling (if trace water is present)- Tar and polymeric materials due to harsh reaction conditionsHPLC-MS, NMR, Elemental Analysis

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the context of by-product formation.

Synthesis Protocols

1. Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 3-bromopyridine (1.0 eq) and 3-aminophenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction Conditions: The mixture is degassed and heated to 85-95 °C under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

2. Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with 3-bromoaniline (1.0 eq), 3-aminopyridine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous solvent such as toluene.

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.

3. Ullmann Condensation

  • Reaction Setup: A mixture of 3-bromoaniline (1.0 eq), 3-aminopyridine (1.2 eq), copper(I) iodide (0.1 eq), a ligand (e.g., L-proline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) in a high-boiling polar solvent like dimethylformamide (DMF) is prepared.

  • Reaction Conditions: The mixture is heated to high temperatures (typically >150 °C) for 24-48 hours.

  • Work-up and Purification: After cooling, the mixture is diluted with water and the product is extracted. The organic phase is washed, dried, and the solvent is removed. Purification is often challenging due to the formation of highly colored impurities and may require multiple chromatographic steps.

Analytical Protocol for By-product Identification and Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) is the primary tool for analysis. A gas chromatography-mass spectrometry (GC-MS) system can be used for volatile impurities.

  • Sample Preparation: A sample of the crude reaction mixture is diluted with a suitable solvent (e.g., acetonitrile/water) and filtered before injection.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used with a gradient elution program. The mobile phase often consists of a mixture of water with an additive like formic acid and an organic solvent such as acetonitrile.

  • Mass Spectrometry: The mass spectrometer is operated in both full scan and product ion scan modes to identify the molecular weights of the impurities and to obtain fragmentation patterns for structural elucidation.

  • Quantification: The percentage of each by-product can be estimated by the relative peak area in the HPLC chromatogram, assuming similar response factors for all components. For accurate quantification, reference standards of the identified impurities are required.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical process for selecting a synthetic route based on the analysis of by-products.

Byproduct_Analysis_Workflow Workflow for Synthetic Route Selection based on By-product Analysis cluster_synthesis Synthetic Route Evaluation cluster_analysis By-product Analysis cluster_decision Decision Making Suzuki Suzuki-Miyaura Coupling Analysis Impurity Profiling (HPLC-MS, GC-MS, NMR) Suzuki->Analysis Buchwald Buchwald-Hartwig Amination Buchwald->Analysis Ullmann Ullmann Condensation Ullmann->Analysis Comparison Quantitative Data Comparison Analysis->Comparison Selection Optimal Route Selection Comparison->Selection Based on Yield, Purity, and Process Viability

Caption: A flowchart illustrating the process of comparing synthetic routes through by-product analysis.

Safety Operating Guide

Proper Disposal of 3-(Pyridin-3-yl)benzenamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible disposal of chemical waste is a cornerstone of a safe and environmentally conscious operation. This document provides a detailed, step-by-step protocol for the proper disposal of 3-(Pyridin-3-yl)benzenamine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for ensuring the safety of personnel and the preservation of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. Given its structural relationship to pyridine and aniline, this compound should be treated as hazardous.

Personal Protective Equipment (PPE):

All personnel handling this compound must wear the following personal protective equipment to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield must be worn to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®, neoprene, or Polyvinyl alcohol) and a fully-buttoned lab coat are required to prevent skin contact.[1][2] Nitrile gloves are not recommended for prolonged use with aniline-like compounds.[1][2]
Respiratory Protection All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the inhalation of vapors.[1][3]

Designated Work Area:

All handling and disposal procedures should be confined to a designated and clearly marked area, such as a chemical fume hood.[1] This area should be labeled with warnings indicating the potential hazards of the compound.

II. Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[3][4] The collected material should then be placed in a sealed, labeled container for hazardous waste disposal.[1][5]

  • Large Spills: In the case of a significant spill, evacuate the area immediately and secure it to prevent entry.[1] Notify your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.[1][3]

III. Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated lab materials (e.g., pipette tips, gloves, absorbent pads), must be segregated as hazardous waste.[3] Do not mix this waste with other incompatible waste streams.[3]

  • Containerization: Collect all this compound waste in a designated, compatible, and leak-proof container.[1] Polyethylene containers are a suitable option.[1] The container must be kept tightly closed when not in use.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Irritant").[3]

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[3] This area should be away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[1]

  • Waste Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(Pyridin-3-yl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 3-(Pyridin-3-yl)benzenamine (CAS No. 57976-57-5). It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data from structurally similar compounds, it should be treated as a hazardous substance.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Signal Word: Warning[1]

Hazard Description Primary Prevention
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][4][5]
Skin Contact Toxic in contact with skin and causes skin irritation.[2][3]Wear protective gloves and clothing.[2][4][6] Wash skin thoroughly after handling.[2][3][4]
Eye Contact Causes serious eye irritation.[2][3]Wear eye and face protection.[2][4][6]
Inhalation May cause respiratory irritation.[2][3]Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[2][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound.

PPE Category Specification Standard Examples
Eye/Face Protection Chemical safety goggles or face shield.ANSI Z87.1 / EN 166[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[4][6]EN 374[7]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[2][6]N95 or higher

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling Use in a well-ventilated area, preferably a chemical fume hood.[2][3] Avoid formation of dust and aerosols.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids. Ground and bond containers when transferring material.[5][8]
Storage Store in a cool, dry, and well-ventilated place.[2][6] Keep the container tightly closed.[2][6] Store locked up.[2][5] Recommended storage temperature is 4°C, protected from light.[1]

First Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[2][5]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[2] Remove contaminated clothing immediately and wash it before reuse.[2][5] Seek immediate medical attention.[2]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention if irritation persists.[2][3][6]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for safety and environmental compliance.

Spill Management:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material. Avoid generating dust.

  • Clean-up: Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Absorb any liquid with an inert material (e.g., vermiculite, sand).[9]

  • Decontaminate: Clean the spill area thoroughly.[9][10]

Waste Disposal:

  • Classification: All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[9][11] The label should include "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not let the product enter drains.[4][6]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.